molecular formula C16H13BrN2O2 B1440800 Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate CAS No. 1188035-40-6

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Cat. No.: B1440800
CAS No.: 1188035-40-6
M. Wt: 345.19 g/mol
InChI Key: BNHPWMDOHUTTNG-UHFFFAOYSA-N
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Description

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate is a useful research compound. Its molecular formula is C16H13BrN2O2 and its molecular weight is 345.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(6-bromo-1H-benzimidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-5-3-10(4-6-11)15-18-13-8-7-12(17)9-14(13)19-15/h3-9H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHPWMDOHUTTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive and technically detailed protocol for the synthesis of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate, a key intermediate in the development of various pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and understanding its synthesis is crucial for researchers, scientists, and drug development professionals.[1][2] This document goes beyond a simple recitation of steps, offering insights into the rationale behind the chosen methodology, potential challenges, and strategies for optimization.

Introduction: The Significance of the Benzimidazole Moiety

Benzimidazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The unique structural features of the benzimidazole nucleus allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This compound, with its reactive bromo and ester functionalities, serves as a versatile building block for creating more complex molecules through various coupling and derivatization reactions.[4]

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule is predicated on the well-established Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5][6] A more direct and often higher-yielding approach, and the one detailed here, is the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidative cyclization.

Our retrosynthetic strategy for this compound identifies two primary starting materials: 4-bromo-1,2-phenylenediamine and ethyl 4-formylbenzoate .

G Target This compound Intermediates Condensation & Oxidative Cyclization Target->Intermediates Reactant1 4-bromo-1,2-phenylenediamine Intermediates->Reactant1 Reactant2 Ethyl 4-formylbenzoate Intermediates->Reactant2

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )PuritySupplier Recommendation
4-bromo-1,2-phenylenediamine1575-37-7187.04>98%Sigma-Aldrich, TCI
Ethyl 4-formylbenzoate6287-86-1178.18>98%Alfa Aesar, Combi-Blocks
Sodium metabisulfite (Na₂S₂O₅)7681-57-4190.11>97%Fisher Scientific
Dimethylformamide (DMF), anhydrous68-12-273.09>99.8%Acros Organics
Ethyl acetate (EtOAc)141-78-688.11ACS GradeVWR Chemicals
Hexanes110-54-386.18ACS GradeJ.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularEMD Millipore
Experimental Procedure

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge flask with 4-bromo-1,2-phenylenediamine and Ethyl 4-formylbenzoate B Add anhydrous DMF A->B C Add Sodium Metabisulfite B->C D Heat to reflux (e.g., 120-130 °C) C->D E Monitor by TLC (e.g., 2-4 hours) D->E F Cool to room temperature E->F G Pour into ice-water F->G H Filter the precipitate G->H I Wash with cold water H->I J Dry the crude product I->J K Recrystallize from Ethanol/EtOAc J->K L Collect pure crystals K->L M Dry under vacuum L->M

Caption: Step-by-step experimental workflow.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1,2-phenylenediamine (5.0 g, 26.7 mmol, 1.0 equiv.).

  • Add ethyl 4-formylbenzoate (5.2 g, 29.4 mmol, 1.1 equiv.).

  • Add anhydrous dimethylformamide (DMF, 100 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Add sodium metabisulfite (Na₂S₂O₅) (5.08 g, 26.7 mmol, 1.0 equiv.) to the solution.

    • Expert Insight: Sodium metabisulfite serves a dual purpose. It acts as a mild oxidizing agent to facilitate the cyclization of the intermediate Schiff base to the benzimidazole.[3][7] It also forms an adduct with the aldehyde, which can help to control the reaction rate.

Step 2: Reaction and Monitoring

  • Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. A suitable eluent system is 30% ethyl acetate in hexanes. The starting materials should be consumed within 2-4 hours.

    • Trustworthiness Check: The disappearance of the starting materials on the TLC plate is a key indicator of reaction completion. The appearance of a new, less polar spot corresponding to the product should be observed.

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water (3 x 100 mL) to remove any residual DMF and salts.

  • Dry the crude product in a vacuum oven at 50-60 °C overnight.

Step 4: Purification

  • The crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate.[7][8]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Authoritative Grounding: The purity of the final compound should be assessed by analytical techniques such as NMR, Mass Spectrometry, and melting point determination.

Mechanism of Reaction

The synthesis proceeds through a two-step mechanism:

  • Schiff Base Formation: The more nucleophilic amino group of 4-bromo-1,2-phenylenediamine attacks the carbonyl carbon of ethyl 4-formylbenzoate. Subsequent dehydration leads to the formation of a Schiff base intermediate.

  • Oxidative Cyclization: The second amino group of the diamine then attacks the imine carbon, forming a dihydrobenzimidazole intermediate. This intermediate is then oxidized by sodium metabisulfite to the aromatic benzimidazole ring system.[9]

G A 4-bromo-1,2-phenylenediamine + Ethyl 4-formylbenzoate B Schiff Base Intermediate A->B Condensation (-H₂O) C Dihydrobenzimidazole Intermediate B->C Intramolecular Cyclization D This compound C->D Oxidation (Na₂S₂O₅)

Caption: Simplified reaction mechanism pathway.

Characterization Data (Expected)

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~1.35 (t, 3H, -CH₃), ~4.35 (q, 2H, -CH₂-), ~7.50-8.30 (m, 7H, Ar-H), ~12.9 (s, 1H, N-H).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₆H₁₃BrN₂O₂ [M+H]⁺: 345.02. Found: 345.02.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that anhydrous DMF was used, as water can interfere with the reaction. The reaction time can also be extended, with careful monitoring by TLC.

  • Incomplete Reaction: If the reaction does not go to completion, a slight excess of the aldehyde (up to 1.2 equivalents) can be used.

  • Purification Issues: If recrystallization is difficult, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for purification.

Safety Considerations

  • 4-bromo-1,2-phenylenediamine is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMF is a skin and respiratory irritant. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction should be heated using a heating mantle and monitored for any signs of an uncontrolled exotherm.

This comprehensive guide provides a robust and reliable method for the synthesis of this compound. By understanding the underlying principles and potential pitfalls, researchers can confidently and efficiently produce this valuable chemical intermediate for their drug discovery and development programs.

References

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 434. Available at: [Link]

  • Banu, H., et al. (2018). Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. IUCrData, 3(10), x181498. Available at: [Link]

  • Gellis, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1409. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate. Retrieved from [Link]

  • Molecules. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Semantic Scholar. Available at: [Link]

  • Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Retrieved from [Link]

  • ResearchGate. (2021). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. Retrieved from [Link]

Sources

Whitepaper: A Streamlined One-Pot Synthesis of Brominated Benzimidazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] Halogenation, particularly bromination, of the benzimidazole core is a well-established strategy for enhancing biological efficacy and modulating pharmacokinetic properties. This guide provides a comprehensive overview and a detailed protocol for a highly efficient, one-pot synthesis of brominated benzimidazole esters. By condensing a brominated o-phenylenediamine with a β-ketoester, this approach minimizes intermediate handling, reduces waste, and offers a rapid, scalable route to a diverse library of potentially therapeutic compounds. We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the strategic advantages of this methodology for accelerating drug discovery pipelines.

The Strategic Imperative for Efficient Synthesis

In drug development, the speed and efficiency of lead compound synthesis are critical. Traditional multi-step syntheses are often plagued by low cumulative yields, laborious purification of intermediates, and significant solvent waste. One-pot reactions, where multiple reaction steps are executed sequentially in a single vessel, represent a paradigm shift towards green and sustainable chemistry.[5][6] They offer compelling advantages:

  • Enhanced Efficiency: By eliminating the isolation of intermediates, reaction times are significantly shortened, and operational complexity is reduced.[7]

  • Improved Atom Economy: Minimizing transfer and purification steps leads to higher overall yields and less material loss.[5]

  • Reduced Environmental Footprint: The consolidation of steps typically reduces the total volume of solvents and reagents used.[3]

This guide focuses on applying this powerful strategy to the synthesis of brominated benzimidazole esters, a class of compounds with significant therapeutic potential.

The Core Reaction: A Mechanistic Perspective

The cornerstone of this one-pot synthesis is the acid-catalyzed condensation of a 4-bromo-1,2-phenylenediamine with a β-ketoester (e.g., ethyl acetoacetate). This reaction elegantly combines the formation of the benzimidazole ring and the introduction of the ester-containing side chain in a single, streamlined process.

The reaction proceeds through a well-understood pathway:

  • Initial Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the more electrophilic ketone carbonyl of the β-ketoester.

  • Imine Formation: A molecule of water is eliminated to form an enamine or imine intermediate.

  • Intramolecular Cyclization: The second, free amino group attacks the imine carbon, initiating the ring-closing step to form a dihydro-benzimidazole intermediate (a benzimidazoline).

  • Aromatization: A subsequent dehydration event, often facilitated by the acidic catalyst and reaction conditions, leads to the formation of the stable, aromatic benzimidazole ring.

The choice of catalyst is crucial. While various Lewis and Brønsted acids can be employed, catalysts like p-toluenesulfonic acid (TsOH) or even reusable solid acid catalysts have proven highly effective in driving the reaction to completion with high yields.[8]

G Reactants 4-Bromo-1,2-phenylenediamine + β-Ketoester Int1 Nucleophilic Attack & Schiff Base Formation Reactants->Int1 Step 1 Catalyst Acid Catalyst (H+) Catalyst->Int1 Int2 Intramolecular Cyclization (Benzimidazoline Intermediate) Int1->Int2 Step 2 Int3 Dehydration/Aromatization Int2->Int3 Step 3 Product Brominated Benzimidazole Ester Int3->Product Final Product

Caption: Generalized reaction mechanism for the one-pot synthesis.

Experimental Protocol: Synthesis of Ethyl 5-bromo-2-methyl-1H-benzimidazole-6-carboxylate

This protocol provides a self-validating, step-by-step methodology for a representative one-pot synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

3.1. Materials and Reagents

  • 4-Bromo-1,2-phenylenediamine (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq)

  • Ethanol (anhydrous, as solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

3.2. Step-by-Step Procedure

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1,2-phenylenediamine (e.g., 1.87 g, 10 mmol).

    • Rationale: A standard reflux setup is used to maintain the reaction temperature at the boiling point of the solvent, accelerating the reaction rate without loss of solvent.

  • Reagent Addition: Add anhydrous ethanol (40 mL) to dissolve the diamine. Once dissolved, add ethyl acetoacetate (e.g., 1.43 g, 11 mmol) followed by p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mmol).

    • Rationale: Ethanol is a common, effective solvent for this type of condensation. A slight excess of the ketoester ensures the complete consumption of the limiting diamine. TsOH serves as the Brønsted acid catalyst to protonate the carbonyl, facilitating the initial nucleophilic attack.[8]

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Refluxing provides the necessary thermal energy to overcome the activation barriers for both cyclization and dehydration. TLC is essential for determining the point of complete consumption of the starting material.

  • Work-up and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Reduce the solvent volume to about one-third using a rotary evaporator.

    • Rationale: Cooling prevents uncontrolled boiling during the subsequent quenching step. Reducing the solvent volume makes the extraction process more efficient.

  • Neutralization and Extraction: Pour the concentrated reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the TsOH catalyst. Extract the aqueous layer three times with ethyl acetate (3 x 40 mL).

    • Rationale: Neutralization is critical to remove the acid catalyst, which could otherwise interfere with product isolation. The organic product is more soluble in ethyl acetate, allowing it to be separated from the aqueous phase.

  • Purification: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

    • Rationale: The brine wash removes residual water from the organic phase. MgSO₄ is a drying agent that removes trace water. Recrystallization is a highly effective method for purifying solid crystalline products.

G A 1. Charge Reactor (4-Bromo-1,2-phenylenediamine, Ethanol) B 2. Add Reagents (Ethyl Acetoacetate, TsOH) A->B C 3. Heat to Reflux (4-6 hours, Monitor by TLC) B->C D 4. Cool & Concentrate (Rotary Evaporator) C->D E 5. Quench & Extract (Sat. NaHCO3, Ethyl Acetate) D->E F 6. Wash & Dry (Brine, MgSO4) E->F G 7. Purify (Recrystallization or Chromatography) F->G H Final Product G->H

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Substrate Scope and Optimization

The true power of this methodology lies in its versatility. By varying the two key starting materials, a diverse library of brominated benzimidazole esters can be rapidly generated.

4-Bromo-1,2-phenylenediamine Derivativeβ-Ketoester DerivativeResulting C2-SubstituentExpected Yield Range
4-Bromo-1,2-phenylenediamineEthyl acetoacetate-CH₃85-95%
4-Bromo-1,2-phenylenediamineEthyl benzoylacetate-C₆H₅ (Phenyl)80-90%
4-Bromo-5-methyl-1,2-phenylenediamineEthyl acetoacetate-CH₃82-92%
4-Bromo-1,2-phenylenediamineDiethyl 1,3-acetonedicarboxylate-CH₂COOEt75-85%

Note: Yields are representative estimates based on similar reported syntheses and may vary with specific substrates and conditions.[6][7][9]

Optimization Insights:

  • Solvent Choice: While ethanol is effective, other high-boiling point solvents like acetic acid can sometimes serve as both the solvent and catalyst, although this may require more rigorous purification. Solvent-free, grinding methods have also been reported for benzimidazole synthesis and could be adapted for this reaction, offering a greener alternative.[5]

  • Catalyst Loading: Catalyst loading can typically be varied from 5 to 15 mol%. Lowering the catalyst amount may require longer reaction times, while higher amounts do not always lead to significant improvement and can complicate the work-up.

Conclusion and Future Outlook

The one-pot synthesis of brominated benzimidazole esters via the condensation of brominated o-phenylenediamines and β-ketoesters is a robust, efficient, and highly adaptable strategy for medicinal chemists. It aligns with the principles of green chemistry while accelerating the production of diverse compound libraries for high-throughput screening. This method significantly lowers the barrier to accessing novel chemical matter, empowering researchers in their quest to develop next-generation therapeutics. Future work may focus on adapting this protocol for flow chemistry systems or exploring an even wider range of catalysts, including recyclable heterogeneous options, to further enhance its scalability and sustainability.[9]

References

  • Nguyen, T. C., Vo, C. D., & Dau, X. D. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34015-34059. [Link]

  • An expeditious one-pot solvent-free synthesis of benzimidazole derivatives. (2025). ResearchGate. [Link]

  • Tiwari, S., et al. (2022). One Pot Synthesis, Characterization of Benzothiazole/ Benzimidazole Tethered Imidazole Derivatives using Clay as Catalyst. Oriental Journal of Chemistry, 38(2). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]

  • ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova. [Link]

  • Ghanbari, M., & Sharrow, Z. (2023). One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. RSC Advances, 13(36), 25343-25348. [Link]

  • A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. (2024). PubMed Central. [Link]

  • Khan, I., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. [Link]

  • Alam, M. M. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. [Link]

  • Patil, S. B. (2020). Biological and Pharmacological Significance of Benzimidazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 11(6), 2649-2654. [Link]

  • CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline. (n.d.).
  • Raja, D., et al. (2020). Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of d-Glucose with o-Phenylenediamines in Water. The Journal of Organic Chemistry, 85(17), 11531-11540. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PubMed Central. [Link]

  • Aswathy, V.V., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. Journal of Molecular Structure, 1134, 826-836. [Link]

  • Synthesis of Benzazoles via Electrochemical Oxidative Cyclization Reactions. (2025). ResearchGate. [Link]

  • Benzimidazole. (n.d.). Wikipedia. [Link]

  • Oxidative Cyclization Approach to Benzimidazole Libraries. (2020). PubMed. [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed. [Link]

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.org. [Link]

  • How to do workup after doing bromination with NBS? (2017). ResearchGate. [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the expected NMR spectra, outlines robust experimental protocols for data acquisition, and provides insights into the structural elucidation of this important heterocyclic compound.

Introduction: The Significance of Structural Verification

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] Accurate structural characterization is a critical and non-negotiable step in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structure in solution. This guide will delve into the theoretical and practical aspects of utilizing ¹H and ¹³C NMR to confirm the identity and purity of the title compound.

Molecular Structure and Proton/Carbon Numbering

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The following diagram illustrates the chemical structure of this compound with a systematic numbering of the proton and carbon atoms, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. The spectrum is predicted to be recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for benzimidazole derivatives. The residual solvent peak for DMSO-d₅ appears as a quintet at approximately 2.50 ppm, and the water peak in DMSO-d₆ is often observed around 3.33 ppm.[2][3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
N1-H~12.5 - 13.5Broad Singlet1H-The acidic proton on the nitrogen of the imidazole ring is significantly deshielded due to the aromaticity of the ring and hydrogen bonding with the DMSO-d₆ solvent.[4]
H6'~8.20Doublet2H~8.5These protons are ortho to the electron-withdrawing benzimidazole substituent, leading to a downfield shift. They appear as a doublet due to coupling with H5'.
H5'~8.05Doublet2H~8.5These protons are ortho to the electron-withdrawing ester group and will be shifted downfield. They appear as a doublet due to coupling with H6'.
H7~7.70Doublet1H~1.5This proton is ortho to the bromine atom, which causes a slight downfield shift. It will appear as a doublet due to meta-coupling with H4.
H4~7.60Doublet1H~8.5This proton is ortho to the fused imidazole ring and will be coupled to H6, appearing as a doublet.
H6~7.35Doublet of Doublets1HJ(ortho) = ~8.5, J(meta) = ~1.5This proton is coupled to both H4 (ortho) and H7 (meta), resulting in a doublet of doublets.
-OCH₂CH₃~4.35Quartet2H~7.0The methylene protons are adjacent to the electron-withdrawing oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons.
-OCH₂CH₃~1.35Triplet3H~7.0The terminal methyl protons are split into a triplet by the two neighboring methylene protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum is typically recorded with proton decoupling, resulting in a single peak for each unique carbon.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~165The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
C2~152This carbon is part of the imidazole ring and is bonded to two nitrogen atoms, resulting in a downfield shift.
C7a, C3a~140-145These are the bridgehead carbons of the benzimidazole ring. Their exact assignment can be complex.
C1', C4'~130-135These are the quaternary carbons of the benzoate ring. C4' is attached to the ester group, and C1' is attached to the benzimidazole ring.
C6', C5'~128-130These are the protonated carbons of the benzoate ring. Their shifts are influenced by the substituents.
C4, C6~120-125These are protonated aromatic carbons in the benzimidazole ring.
C5~115The carbon atom directly bonded to the bromine atom (ipso-carbon) is shielded due to the "heavy atom effect," causing an upfield shift compared to other aromatic carbons.[5][6][7]
C7~112This carbon is adjacent to the bromine-substituted carbon and will be influenced by its electronic effects.
-OC H₂CH₃~61The methylene carbon is attached to the electronegative oxygen atom, resulting in a downfield shift into the aliphatic region.
-OCH₂C H₃~14The terminal methyl carbon is the most upfield signal in the spectrum.

Experimental Protocols for High-Quality NMR Data Acquisition

Obtaining high-resolution and accurate NMR spectra is paramount for correct structural elucidation. The following is a standardized protocol for the preparation and analysis of this compound.

Sample Preparation
  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). This solvent is ideal for benzimidazoles due to its excellent solubilizing properties and its ability to facilitate the observation of the N-H proton.[8]

  • Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆.[9] This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable timeframe on modern NMR spectrometers.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.[10]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak of DMSO-d₅ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is also a common and acceptable practice.[2]

NMR_Sample_Preparation_Workflow cluster_0 Sample Preparation A Weigh 5-10 mg of Compound B Add 0.6-0.7 mL of DMSO-d6 A->B C Vortex to Dissolve B->C D Filter into NMR Tube C->D E Cap the NMR Tube D->E

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Sequence Standard 1D ProtonProton-decoupled 1D Carbon
Spectral Width -2 to 16 ppm-10 to 220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 1-5 seconds2-5 seconds
Number of Scans 16-641024-4096
Temperature 298 K (25 °C)298 K (25 °C)

Rationale for Parameter Choices:

  • Relaxation Delay (d1): A sufficient relaxation delay is crucial for quantitative analysis, ensuring that all nuclei have returned to their equilibrium state before the next pulse. For ¹H NMR, a delay of 1-2 seconds is often adequate, but for ¹³C NMR, especially for quaternary carbons with long relaxation times, a longer delay (≥ 5 seconds) may be necessary for accurate integration.

  • Number of Scans: The number of scans is increased to improve the signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus and for dilute samples.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By understanding the predicted chemical shifts, multiplicities, and integration values, in conjunction with employing rigorous experimental protocols, researchers can confidently verify the structure and purity of this and related benzimidazole derivatives. The detailed analysis presented herein serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel chemical entities.

References

  • El-Sabbagh, O. I., et al. (2011). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 325-330. Retrieved from [Link]

  • How to determine the substitution pattern of a benzene from an HNMR spectrum. (2021, July 17). Quora. Retrieved from [Link]

  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2599. Retrieved from [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Retrieved from [Link]

  • Lameiras, P., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(11), 1121. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • RCSB PDB. (n.d.). Bromobenzene. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Engaging Dual Donor Sites within an N-Heterocyclic Olefin Phosphine Ligand. Retrieved from [Link]

  • Ismael, S., et al. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. Journal of University of Babylon for Pure and Applied Sciences, 30(2), 1-11. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2018, August 8). ResearchGate. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]

  • Chegg. (2022, May 9). Analyze the 1H-NMR spectrum of bromobenzene.... Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chegg. (2021, March 21). Solved 11. Example the 13C-NMR spectrum of bromobenzene.... Retrieved from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

  • What cause dmso-d6 peak to appear at 3.33 on proton spectra? (2016, June 14). ResearchGate. Retrieved from [Link]

  • 13C NMR of bromobenzene ipso carbon shielding. (2017, April 30). Chemistry Stack Exchange. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Mass spectrometry analysis of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of this compound, a compound of interest in pharmaceutical research and drug development. Benzimidazole derivatives are a critical class of heterocyclic compounds, and understanding their structural integrity and metabolic fate is paramount. This document outlines a multi-faceted MS-based approach, beginning with high-resolution mass spectrometry (HRMS) for unambiguous elemental composition confirmation and progressing to tandem mass spectrometry (MS/MS) for detailed structural elucidation. We will explore the rationale behind ionization technique selection, predict fragmentation pathways based on first principles of chemical structure, and provide validated, step-by-step protocols for implementation in a modern analytical laboratory. The methodologies described herein are designed to serve as a robust, self-validating system for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Analytical Significance of this compound

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold frequently utilized in medicinal chemistry for the development of therapeutic agents.[1] The molecule's structure incorporates several key features that dictate its analytical behavior and require a sophisticated characterization strategy:

  • The Benzimidazole Core: This nitrogen-containing bicyclic system is a common pharmacophore. The two nitrogen atoms provide a site for ready protonation, making the molecule highly suitable for positive-mode electrospray ionization.[2]

  • The Bromo Substituent: The presence of a bromine atom provides a highly distinctive isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which serves as a powerful diagnostic tool for confirming the presence of bromine in the molecule or its fragments.

  • The Ethyl Benzoate Moiety: This ester group introduces potential sites of metabolic activity (e.g., hydrolysis) and predictable fragmentation points during tandem mass spectrometry, which can be leveraged for structural confirmation.

Accurate mass measurement and structural verification are non-negotiable steps in the drug development pipeline to confirm identity, assess purity, and identify metabolites or degradants. Mass spectrometry stands as the premier technology for this purpose due to its unparalleled sensitivity, speed, and specificity.[3]

Table 1: Core Physicochemical Properties of the Analyte

PropertyValueRationale & Significance
Molecular Formula C₁₆H₁₃BrN₂O₂Defines the elemental composition, which must be confirmed by HRMS.
Monoisotopic Mass 344.0160 DaThe exact mass of the molecule containing the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
Average Mass 345.19 g/mol The weighted average of all natural isotopic masses.
Key Structural Features Benzimidazole, Phenyl, Ester, Halogen (Br)Dictates ionization efficiency and fragmentation behavior.

Foundational Strategy: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

The first and most critical step in the analysis is to confirm that the compound in hand has the correct elemental formula. Nominal mass measurements are insufficient for this task, as numerous chemical formulas can correspond to the same integer mass.[3] High-resolution accurate mass (HRAM) systems, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass accuracy in the low parts-per-million (ppm) range, enabling the confident assignment of a unique elemental composition.[4][5]

Expert Rationale: Why Electrospray Ionization (ESI) is the Method of Choice

For a molecule like this compound, positive-ion ESI is the optimal ionization technique. ESI is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte, preserving it as an intact molecular ion with very little in-source fragmentation.[6] The basic nitrogen atoms of the benzimidazole ring are readily protonated in the ESI plume, leading to the formation of a stable and abundant protonated molecule, [M+H]⁺. This ensures a strong signal for the most informative ion.

Experimental Protocol: HRMS Analysis via Direct Infusion

This protocol is designed to quickly confirm the identity and purity of a synthesized compound.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol or DMSO.

    • Create a working solution by diluting the stock solution to 1-5 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid provides a source of protons to facilitate the formation of [M+H]⁺ ions.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or Sciex™ Q-TOF series).

    • Calibrate the instrument according to the manufacturer's protocol immediately prior to analysis to ensure high mass accuracy.

  • Direct Infusion Parameters:

    • Introduce the sample directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • Ion Source: ESI, Positive Ion Mode.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 100 – 150 °C.

    • Mass Analyzer Mode: Full Scan (MS1).

    • Scan Range: m/z 100 – 1000.

    • Resolution Setting: >60,000 FWHM (Full Width at Half Maximum).

Expected Data and Interpretation

The primary goal is to observe the protonated molecule, [M+H]⁺, and verify its characteristic bromine isotopic pattern and accurate mass.

Table 2: Predicted High-Resolution Mass Data for this compound

Ion SpeciesElemental FormulaCalculated Monoisotopic Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[M+H]⁺ (⁷⁹Br) [C₁₆H₁₄⁷⁹BrN₂O₂]⁺345.0233User-determined< 5 ppm
[M+H]⁺ (⁸¹Br) [C₁₆H₁₄⁸¹BrN₂O₂]⁺347.0213User-determined< 5 ppm
[M+Na]⁺ (⁷⁹Br) [C₁₆H₁₃⁷⁹BrN₂NaO₂]⁺367.0053User-determined< 5 ppm
[M+Na]⁺ (⁸¹Br) [C₁₆H₁₃⁸¹BrN₂NaO₂]⁺369.0032User-determined< 5 ppm

Self-Validation Check:

  • Mass Accuracy: The measured m/z for the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass.

  • Isotopic Pattern: The spectrum must show two peaks separated by approximately 2 Da (m/z 345.0233 and 347.0213) with nearly equal intensity (100:97.5). This confirms the presence of a single bromine atom.

  • Adduct Formation: The presence of a sodium adduct ([M+Na]⁺) is common in ESI and further corroborates the molecular weight.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what elements are present, it does not confirm how they are connected. Tandem mass spectrometry (MS/MS) is the definitive technique for structural verification.[7] In an MS/MS experiment, the [M+H]⁺ ion of interest is mass-selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment (or "product") ions are mass-analyzed. This process provides a fragmentation "fingerprint" that is unique to the molecule's structure.[8]

Experimental Protocol: Product Ion Scanning for Fragmentation Analysis
  • Instrumentation:

    • A tandem mass spectrometer is required (e.g., Triple Quadrupole, Q-TOF, or Orbitrap with fragmentation capabilities).

    • The setup can be either direct infusion (as described in Section 2) or, more commonly, coupled to a liquid chromatography (LC) system.

  • MS/MS Parameters:

    • Precursor Ion Selection: Isolate the monoisotopic [M+H]⁺ ion at m/z 345.02. Set an isolation window of 1-2 Da.

    • Activation Method: Collision-Induced Dissociation (CID) with nitrogen or argon as the collision gas.

    • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV). This is a critical parameter; too low and no fragmentation occurs, too high and only small, uninformative fragments are produced. A ramped experiment ensures a comprehensive fragmentation spectrum is obtained.

    • Mass Analyzer Mode: Product Ion Scan.

    • Scan Range: m/z 50 up to the precursor mass (m/z 350).

Predicted Fragmentation Pathway and Rationale

The fragmentation of the protonated molecule is governed by the principles of ion stability. Protonation is expected to occur on one of the benzimidazole nitrogens. The subsequent fragmentation will proceed through the cleavage of the weakest bonds and the formation of stable neutral losses or charged fragments.

fragmentation_pathway cluster_main Predicted MS/MS Fragmentation Pathway parent [M+H]⁺ m/z 345.02 C₁₆H₁₄BrN₂O₂⁺ frag1 m/z 317.03 [M+H - C₂H₄]⁺ parent->frag1 - C₂H₄ (28 Da) (Ethylene loss) frag2 m/z 299.98 [M+H - C₂H₅OH]⁺ parent->frag2 - C₂H₅OH (46 Da) (Ethanol loss) frag3 m/z 269.96 [M+H - C₄H₆O₂]⁺ parent->frag3 - C₂H₅O₂• - H• (75 Da) (Ester cleavage) frag1->frag3 - H₂O (18 Da) frag2->frag3 - CO (28 Da) frag4 m/z 196.97 [C₇H₅BrN]⁺ frag3->frag4 - C₆H₄CO (104 Da)

Caption: Predicted fragmentation of this compound.

Interpretation of Key Fragments:

  • m/z 317.03 ([M+H - C₂H₄]⁺): This corresponds to the loss of a neutral ethylene molecule (28 Da) from the ethyl ester group. This is a very common fragmentation pathway for ethyl esters. The resulting fragment is a carboxylic acid.

  • m/z 299.98 ([M+H - C₂H₅OH]⁺): This fragment results from the loss of a neutral ethanol molecule (46 Da). This rearrangement is also characteristic of ethyl esters.

  • m/z 269.96 ([M+H - C₄H₆O₂]⁺): This ion represents the core structure following the complete cleavage of the ethyl carboxylate group, likely through a combination of losses. This fragment, the 2-(4-carboxyphenyl)-5-bromobenzimidazole ion, is a key indicator of the molecular backbone.

  • m/z 196.97 ([C₇H₅BrN]⁺): This smaller fragment likely corresponds to the brominated benzimidazole ring after cleavage of the bond to the phenyl ring. The presence of the bromine isotopic pattern in this fragment would confirm the location of the bromine on the benzimidazole portion of the molecule.

The Integrated Workflow: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For real-world applications, such as analyzing reaction mixtures, assessing metabolic stability, or identifying impurities, the analyte must first be separated from a complex matrix. Coupling high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to the mass spectrometer is the gold standard.[9][10]

lc_ms_workflow cluster_workflow LC-MS/MS Integrated Workflow Sample Sample in Solution Autosampler Autosampler Injection Sample->Autosampler LC_Column UHPLC Column (Chromatographic Separation) Autosampler->LC_Column ESI_Source ESI Source (Ionization) LC_Column->ESI_Source Eluent MS_Analyzer Mass Analyzer (MS1 Scan & MS/MS Scan) ESI_Source->MS_Analyzer Ions Detector Detector MS_Analyzer->Detector Data_System Data System (Data Acquisition & Analysis) Detector->Data_System

Caption: A typical integrated workflow for LC-MS/MS analysis.

Protocol: A General Purpose LC-MS/MS Method

This method provides a starting point for the analysis of the target compound and related impurities.

Table 3: Recommended Starting LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides superior resolution and faster run times compared to traditional HPLC.
Column C18 Reversed-Phase, <2 µm particle size (e.g., 50 mm x 2.1 mm)C18 is a versatile stationary phase suitable for retaining moderately nonpolar compounds like the analyte.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5-7 minutes, hold for 1 min, re-equilibrateA generic gradient to elute compounds across a range of polarities.
Injection Volume 1 - 5 µL
MS System Tandem Mass Spectrometer (Q-TOF, Orbitrap, etc.)
Ionization Mode ESI PositiveAs established in Section 2.
Scan Mode Data-Dependent Acquisition (DDA) or "Auto MS/MS"The instrument performs a full MS1 scan, and when an ion exceeds a certain intensity threshold, it automatically performs an MS/MS scan on that precursor. This is ideal for impurity identification.

Conclusion

The mass spectrometric analysis of this compound is a systematic, multi-step process. The strategy presented in this guide—beginning with HRMS for elemental confirmation and proceeding to MS/MS for structural elucidation, all within a robust LC-MS framework—represents a field-proven and scientifically rigorous approach. By understanding the chemical nature of the analyte, predicting its behavior within the mass spectrometer, and applying validated protocols, researchers can generate high-confidence data essential for the advancement of drug discovery and development programs. This self-validating system, which cross-references accurate mass, isotopic patterns, and fragmentation data, ensures the highest degree of analytical trustworthiness.

References

  • El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7492-7495.

  • Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 12, 35-42.

  • Shawish, H., et al. (2010). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 29(1), 59-67.

  • Zhang, P., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Mass Spectrometry.

  • Liu, DQ., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20.

  • Li, F., & Se-person, M. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 21-28.

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333-336.

  • Raza, S. & Cecil, D. (2012). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. International Journal of Biomedical and Advance Research, 3(1).

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098.

  • Wikipedia contributors. (2024). Electrospray ionization. Wikipedia, The Free Encyclopedia.

  • Vogeser, M. (2026). Mass spectrometry: a game changer in laboratory diagnostics? Wiley Analytical Science.

  • MySkinRecipes. (n.d.). Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate.

  • Perez-Villanueva, M., et al. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1225, 129258.

  • Guerrero, C., et al. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences, 22(3), 1135.

Sources

Purity assessment of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Assessment of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with rigorous scientific scrutiny. This compound is a key heterocyclic building block, belonging to the benzimidazole class of compounds renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] As a critical intermediate, its purity is not merely a quality metric; it is the foundational pillar upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. Impurities, whether arising from synthesis, degradation, or storage, can have unintended pharmacological or toxicological effects, making their identification and control a regulatory and ethical necessity.

This guide provides a comprehensive, multi-faceted strategy for the purity assessment of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond procedural lists to explain the causality behind methodological choices. Our approach is rooted in the principles of orthogonal testing, where multiple, disparate analytical techniques are employed to build a self-validating and unimpeachable purity profile.

Understanding the Impurity Landscape: Synthesis and Degradation

A robust purity assessment begins with a theoretical understanding of potential impurities. These can be broadly classified according to the ICH Q3A(R2) guideline into organic impurities, inorganic impurities, and residual solvents.[2][3] Organic impurities are of primary concern and typically originate from the synthetic route or subsequent degradation.

While numerous synthetic pathways to 2-arylbenzimidazoles exist, a common method involves the condensation of a substituted o-phenylenediamine with a benzoic acid derivative. For the target molecule, this would likely involve 4-bromo-1,2-diaminobenzene and ethyl 4-formylbenzoate or a related derivative.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-bromo-1,2-diaminobenzene and ethyl 4-formylbenzoate.

  • Intermediates: Incompletely cyclized intermediates.

  • By-products: Isomeric products, or products from side-reactions such as over-alkylation or oxidation.

  • Reagents & Catalysts: Residual catalysts (e.g., palladium or copper if cross-coupling methods are used) and reagents.[4]

Potential Degradation Products:

  • Hydrolysis: The ethyl ester moiety is susceptible to hydrolysis, yielding the corresponding carboxylic acid.

  • Oxidation: The benzimidazole ring can be susceptible to oxidation, particularly N-oxidation.

  • Photodegradation: Exposure to light may induce decomposition pathways.

This predictive analysis is crucial as it informs the development of analytical methods tailored to separate and detect these specific compounds.

The Orthogonal Approach to Purity Verification

No single analytical technique can definitively establish purity. An orthogonal approach, using techniques with different separation and detection principles, is essential for a comprehensive assessment. Our strategy integrates chromatographic, spectroscopic, and thermal methods.

Caption: Orthogonal workflow for comprehensive purity assessment.

Chromatographic Analysis: The Cornerstone of Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of pharmaceutical compounds by separating the main component from its impurities.[5][6][7] The percentage purity is typically calculated based on the relative peak area.

Causality Behind Method Design:

  • Stationary Phase: A reversed-phase C18 column is the logical choice. The nonpolar C18 chains will interact with the hydrophobic benzimidazole core and phenyl rings, providing good retention and separation from more polar or less retained impurities.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acid modifier, such as 0.1% formic acid or phosphoric acid, is critical. It protonates the basic nitrogen atoms of the benzimidazole ring, ensuring sharp, symmetrical peak shapes and consistent retention times.[6]

  • Detection: A UV-Vis detector is employed. The extended conjugated system of the molecule results in strong chromophores. A detection wavelength between 254 nm and 290 nm is typically effective for benzimidazoles.[6] A photodiode array (PDA) detector is highly recommended as it can provide spectral data for peak purity analysis.

Detailed Protocol: HPLC Purity Method
  • Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

    • The final concentration will be approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 100 mm x 4.6 mm, 2.7 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: PDA, 280 nm (monitor 210-400 nm for peak purity).

    • Gradient Program:

Time (min)% Mobile Phase B
0.020
15.095
18.095
18.120
20.020
  • Data Analysis:

    • Integrate all peaks.

    • Disregard peaks from the blank and those below the reporting threshold (e.g., 0.05% as per ICH guidelines).[8]

    • Calculate the area percentage of each impurity relative to the total peak area.

    • Report individual impurities and the total impurity content. Results below 1.0% should be reported to two decimal places.[2]

Mass Spectrometry: Unambiguous Impurity Identification

While HPLC quantifies impurities, it does not identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for structural elucidation of unknown impurities.[9][10] Using a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) is paramount.

Why HRMS is Essential: The power of HRMS lies in its ability to measure mass with high accuracy (typically < 5 ppm). This allows for the calculation of a unique elemental formula for an impurity, significantly narrowing down the potential structures. Subsequent MS/MS fragmentation provides pieces of the structural puzzle, allowing for confident identification.[11]

Sources

The Evolving Landscape of 5-Bromo-2-Phenylbenzimidazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its numerous derivatives, the 5-bromo-2-phenylbenzimidazole core has emerged as a particularly promising framework, demonstrating a remarkable breadth of biological activities. This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive literature review of this versatile chemical entity. We will delve into its synthesis, explore its multifaceted pharmacological properties, and elucidate the underlying mechanisms of action, offering field-proven insights to guide future research and development endeavors.

Synthetic Strategies: Building the 5-Bromo-2-Phenylbenzimidazole Core

The construction of the 5-bromo-2-phenylbenzimidazole scaffold can be achieved through several synthetic routes, with the most common being the condensation of a substituted o-phenylenediamine with a benzoic acid derivative or an aldehyde. The choice of synthetic pathway often depends on the desired substituents on the phenyl ring and the overall efficiency of the reaction.

A prevalent and classical approach involves the direct condensation of 4-bromo-1,2-phenylenediamine with a substituted benzoic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), at elevated temperatures. This one-pot synthesis is valued for its simplicity and relatively good yields.

Alternatively, the reaction of 4-bromo-1,2-phenylenediamine with a substituted benzaldehyde offers another efficient route. This condensation is typically carried out in the presence of an oxidizing agent to facilitate the cyclization and subsequent aromatization to the benzimidazole ring. A variety of oxidizing agents have been successfully employed, including sodium metabisulfite[1].

Diagram of a General Synthetic Pathway:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Bromo-1,2-phenylenediamine product 5-Bromo-2-(substituted phenyl)benzimidazole reactant1->product Condensation & Cyclization reactant2 Substituted Benzaldehyde or Substituted Benzoic Acid reactant2->product condition1 Oxidizing Agent (for aldehyde) or Dehydrating Agent (for acid) condition2 Solvent & Heat

Caption: General synthetic scheme for 5-bromo-2-phenylbenzimidazole derivatives.

Step-by-Step Protocol: Synthesis of 5-Bromo-2-phenylbenzimidazole

This protocol outlines a general procedure for the synthesis of the parent 5-bromo-2-phenylbenzimidazole via the condensation of 4-bromo-1,2-phenylenediamine and benzoic acid.

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethanol

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Thermometer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 1 equivalent of 4-bromo-1,2-phenylenediamine and 1.1 equivalents of benzoic acid.

  • Add a sufficient amount of polyphosphoric acid to the flask to create a stirrable paste.

  • Heat the reaction mixture to 150-160°C with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture into a beaker containing ice-cold water with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The solid precipitate of 5-bromo-2-phenylbenzimidazole is then collected by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 5-bromo-2-phenylbenzimidazole.

  • Dry the purified product under vacuum.

A Spectrum of Biological Activities: Therapeutic Potential of 5-Bromo-2-Phenylbenzimidazole Derivatives

The 5-bromo-2-phenylbenzimidazole scaffold has been extensively investigated for a wide array of pharmacological activities, demonstrating its potential as a versatile platform for drug discovery.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these derivatives. They have shown promising activity against a variety of cancer cell lines, including those of the breast, colon, and lung. The mechanism of their anticancer action is often multifactorial, involving the inhibition of key enzymes and cellular processes crucial for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Topoisomerases and Tubulin Polymerization

Many 5-bromo-2-phenylbenzimidazole derivatives exert their anticancer effects by targeting topoisomerases, enzymes that are essential for DNA replication and transcription. By inhibiting these enzymes, the derivatives can induce DNA damage and trigger apoptosis in cancer cells[2].

Another important mechanism is the inhibition of tubulin polymerization[3][4]. Microtubules, which are polymers of tubulin, are critical components of the cytoskeleton and are essential for cell division. By disrupting the dynamics of microtubule assembly, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and cell death.

Signaling Pathway: Cell Cycle Arrest and Apoptosis

BBI 5-Bromo-2-phenyl- benzimidazole Derivative Tubulin Tubulin Polymerization BBI->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Table 1: Anticancer Activity of Selected 5-Bromo-2-phenylbenzimidazole Derivatives

CompoundSubstituent on Phenyl RingCancer Cell LineIC50 (µM)Reference
1 4-HydroxyMCF-7 (Breast)8.86[5]
2 3,4-DichloroA549 (Lung)70[6]
3 5-Bromo-2-hydroxyHCT-116 (Colon)87[6]
4 4-NitroHT-29 (Colon)24.08[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Bromo-2-phenylbenzimidazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of the 5-bromo-2-phenylbenzimidazole derivative. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 5-Bromo-2-phenylbenzimidazole derivatives have demonstrated significant activity against a range of bacteria and fungi.

Mechanism of Action: Inhibition of DNA Gyrase

One of the proposed mechanisms for the antibacterial activity of these compounds is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By targeting this enzyme, the derivatives can disrupt these vital cellular processes, leading to bacterial cell death.

Table 2: Antimicrobial Activity of Selected 5-Bromo-2-phenylbenzimidazole Derivatives

CompoundSubstituent on Phenyl RingMicroorganismMIC (µg/mL)Reference
5 4-ChloroStaphylococcus aureus1.95[7]
6 2,4-DichloroEscherichia coli0.64[8]
7 3,4-DichlorophenylCandida albicans3.12[9]
8 4-NitroStaphylococcus aureus7.81[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 5-Bromo-2-phenylbenzimidazole derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the 5-bromo-2-phenylbenzimidazole derivative in the appropriate broth in a 96-well microtiter plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

Several 5-bromo-2-phenylbenzimidazole derivatives have also shown promise as antiviral agents, exhibiting activity against a variety of viruses.

Mechanism of Action: Inhibition of Viral Entry and Replication

The antiviral mechanism of these compounds can vary depending on the virus. One proposed mechanism is the inhibition of viral entry into the host cell. This can occur by interfering with the interaction between viral surface proteins and host cell receptors. Another potential mechanism is the inhibition of viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase.

Viral Life Cycle Inhibition

BBI 5-Bromo-2-phenyl- benzimidazole Derivative ViralEntry Viral Entry BBI->ViralEntry Inhibits ViralReplication Viral Replication BBI->ViralReplication Inhibits HostCell Host Cell ViralEntry->HostCell ViralReplication->HostCell

Caption: Potential antiviral mechanisms of 5-bromo-2-phenylbenzimidazole derivatives.

Table 3: Antiviral Activity of Selected 5-Bromo-2-phenylbenzimidazole Derivatives

CompoundSubstituent on Phenyl RingVirusEC50 (µM)Reference
9 2-BenzylCoxsackievirus B5 (CVB-5)9-17[6]
10 2-BenzylRespiratory Syncytial Virus (RSV)5-15[6]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium

  • 5-Bromo-2-phenylbenzimidazole derivative

  • Agarose or methylcellulose overlay

  • Crystal violet solution

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and infect the cell monolayers.

  • After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with or without different concentrations of the 5-bromo-2-phenylbenzimidazole derivative.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective 5-bromo-2-phenylbenzimidazole derivatives.

  • Substitution at the 5-position: The presence of a bromine atom at the 5-position of the benzimidazole ring is often associated with enhanced biological activity. This is likely due to its electron-withdrawing nature and its ability to form halogen bonds with biological targets.

  • Substitution on the 2-phenyl ring: The nature and position of substituents on the 2-phenyl ring have a significant impact on the activity.

    • Electron-withdrawing groups , such as nitro and halo groups, have been shown to enhance the anticancer and antimicrobial activities of some derivatives.

    • Electron-donating groups , such as hydroxyl and methoxy groups, can also contribute to biological activity, with their position on the ring being a critical factor. For instance, a hydroxyl group at the para-position has been found to be favorable for antifungal activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a key role in its pharmacokinetic properties, including cell permeability and target engagement.

Conclusion and Future Directions

5-Bromo-2-phenylbenzimidazole derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them an attractive area for further research. Future efforts should focus on:

  • Lead Optimization: Systematic modification of the 5-bromo-2-phenylbenzimidazole core to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Studies: Evaluation of the most promising candidates in relevant animal models to assess their efficacy and safety profiles.

The continued exploration of this chemical space holds great promise for the discovery of novel drugs to address unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Huynh, T. K. C., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(34), 20543-20551.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025).
  • Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry, 22(17), 4893-4909.
  • Al-Mohammed, H. I., et al. (2012).
  • Palmer, B. D., et al. (1999). Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. Journal of Medicinal Chemistry, 42(13), 2383-2395.
  • Bukhari, S. N. A., et al. (2018). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 23(10), 2465.
  • Pero, L., et al. (2005). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-dependent RNA Polymerase. Journal of Biological Chemistry, 280(52), 43078-43085.
  • Ertan-Bolelli, T., et al. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives.
  • Shaker, Y. M. (2010). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
  • Tidwell, R. R., et al. (1998). 2''-Substituted 5-phenylterbenzimidazoles as topoisomerase I poisons. Journal of Medicinal Chemistry, 41(22), 4363-4375.
  • Sharma, S., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 94, 129494.
  • Varghese, B., et al. (2021). Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. Asian Journal of Research in Chemistry, 14(1), 47-52.
  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). RSC Publishing.
  • Tonelli, M., et al. (2017). Benzimidazole-based derivatives as privileged scaffold developed for the treatment of the RSV infection: a computational study exploring the potency and cytotoxicity profiles. Scientific Reports, 7(1), 44155.
  • Akkoç, S. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. Eastern Journal of Medicine, 30(4), 550-555.
  • Elaboration of novel urea bearing schiff bases as potent in vitro anticancer candidates with low in vivo acute oral toxicity. (n.d.).
  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023).
  • Al-Douh, M. H., et al. (2012). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. Asian Pacific Journal of Cancer Prevention, 13(8), 4075-4079.
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). RSC Publishing.
  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2025).
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2015). Research Journal of Pharmaceutical Technology.
  • Tonelli, M., et al. (2017). Benzimidazole-based derivatives as privileged scaffold developed for the treatment of the RSV infection: a computational study exploring the potency and cytotoxicity profiles. PubMed Central.
  • Synthesis of substituted imidazoles from phenacyl bromides. (n.d.).
  • Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. (2021). Asian Journal of Research in Chemistry.
  • Cȩvik, M. A., et al. (2022). Design and synthesis of 2‐phenyl benzimidazole derivatives as VEGFR‐2 inhibitors with anti‐breast cancer activity.
  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (2018).
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103.
  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.
  • Green Synthesis of 2-(Substituted Phenyl)
  • Aralov, A. V., et al. (2019).
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
  • Akkoç, S. (2025). MTT-Based Assessment of the Anticancer Potential of a Known 1,2-Disubstituted Benzimidazole Compound on DLD-1 Cell Line. DergiPark.
  • Recent advances of benzimidazole as anticancer agents. (n.d.).
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (n.d.).
  • Mechanisms of action of antiviral drugs. (n.d.). EBSCO.
  • An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. (2014). SpringerLink.
  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023).
  • Khan, K. M., et al. (2023). Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. Antibiotics, 12(11), 1634.
  • Antimicrobial susceptibility testing: Broth dilution method. (2021). YouTube.
  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. (2021).
  • Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. (n.d.).
  • Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. (2025). Eastern Journal of Medicine.

Sources

The Multifaceted Bioactivity of Brominated Benzimidazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of a Privileged Scaffold

The benzimidazole nucleus, a bicyclic aromatic system comprising fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets with high affinity.[1][2] The introduction of bromine atoms to this core structure often enhances biological activity, a well-documented phenomenon in drug design attributed to altered lipophilicity, metabolic stability, and electronic properties that can improve target binding. This guide provides an in-depth exploration of the significant biological activities of brominated benzimidazoles, focusing on their therapeutic potential and the experimental methodologies crucial for their evaluation. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and anthelmintic properties, offering both field-proven insights and detailed protocols for the discerning researcher.

Section 1: Anticancer Activity - A Multi-pronged Assault on Malignancy

Brominated benzimidazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines, including leukemia, melanoma, and cancers of the ovary, prostate, breast, colon, central nervous system, and lung.[3] Their efficacy stems from their ability to modulate multiple cellular pathways critical for cancer progression.

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer effects of brominated benzimidazoles are not monolithic; they engage in a multi-pronged attack on cancer cells through several key mechanisms:

  • Kinase Inhibition: Many brominated benzimidazoles function as potent inhibitors of various protein kinases, which are crucial for cancer cell signaling and survival.[4] By acting as ATP-competitive inhibitors, these compounds can block the activity of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Aurora kinases, thereby disrupting downstream signaling pathways involved in cell proliferation, angiogenesis, and metastasis.[4][5] Some derivatives have also been investigated as multi-kinase inhibitors, a therapeutic strategy aimed at overcoming drug resistance.[6][7]

  • Tubulin Polymerization Inhibition: A significant number of benzimidazole derivatives, including brominated analogues, exert their anticancer effects by disrupting microtubule dynamics.[8][9] They bind to the colchicine-binding site of β-tubulin, inhibiting its polymerization into microtubules.[10] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[11] This mechanism is particularly effective in rapidly dividing cancer cells.

  • Induction of Apoptosis: Brominated benzimidazoles can induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[12][13] They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization and the activation of the caspase cascade.[14] Some compounds have been shown to increase the production of reactive oxygen species (ROS), which can also trigger apoptosis.[11]

  • Modulation of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation and cancer, promoting cell survival and proliferation.[15][16][17] Dysregulation of the NF-κB pathway is a hallmark of many cancers. Some brominated benzimidazoles have been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis and inhibiting inflammation-driven tumorigenesis.[16][18][19]

Experimental Workflow: From Cytotoxicity Screening to Mechanistic Elucidation

A logical and rigorous experimental workflow is paramount to identifying and characterizing the anticancer potential of novel brominated benzimidazoles.

anticancer_workflow cluster_screening Initial Screening cluster_mechanism Mechanistic Studies cluster_validation In Vivo Validation A In Vitro Cytotoxicity Assay (e.g., MTT, SRB) B Determine IC50 Values A->B C Cell Cycle Analysis (Flow Cytometry) B->C Active Compounds D Apoptosis Assays (Annexin V/PI, Caspase Activity) B->D E Tubulin Polymerization Assay B->E F Kinase Inhibition Assays B->F G NF-κB Activity Assay (Reporter Gene, Western Blot) B->G H Xenograft Tumor Models C->H D->H E->H F->H G->H I Toxicity Studies H->I

Caption: Experimental workflow for evaluating anticancer activity.

Detailed Experimental Protocols

1.3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the brominated benzimidazole compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

1.3.2. Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.

  • Step-by-Step Methodology:

    • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), a polymerization buffer (e.g., PEM buffer with GTP), and the brominated benzimidazole compound at various concentrations.

    • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

    • Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled spectrophotometer.

    • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to a vehicle control and a positive control (e.g., colchicine or nocodazole).[9]

Quantitative Data Summary

The following table summarizes representative IC50 values for brominated benzimidazole derivatives against various cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineIC50 (µM)Reference
Triazole-linked β-carboline–benzimidazole hybridsMCF-7 (Breast)5.61 - 6.84[11]
Substituted BenzimidazolesSK-Mel-28 (Melanoma)2.55 - 17.89[8]
Indazole and Benzimidazole AnaloguesA2780/T (Ovarian, Paclitaxel-Resistant)0.0097[10]
Indazole and Benzimidazole AnaloguesA2780S (Ovarian, Parental)0.0062[10]

Section 2: Antimicrobial and Antiviral Activities

The benzimidazole scaffold is a cornerstone of many antimicrobial and antiviral drugs.[20][21] Bromination can further enhance the potency and spectrum of these activities.

Mechanisms of Action
  • Antibacterial: Brominated benzimidazoles can disrupt bacterial cell wall synthesis, inhibit DNA gyrase, or interfere with other essential metabolic pathways. Their broad-spectrum activity makes them attractive candidates for combating drug-resistant bacteria.

  • Antiviral: The antiviral mechanism often involves the inhibition of viral enzymes, such as DNA polymerase or reverse transcriptase, or interference with viral entry and replication processes.[22]

Experimental Protocols

2.2.1. Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

  • Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare two-fold serial dilutions of the brominated benzimidazole compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[24]

    • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

2.2.2. Antiviral Plaque Reduction Assay

This is the gold standard for measuring the efficacy of an antiviral compound.[25][26]

  • Principle: The assay quantifies the reduction in the number of viral plaques formed in a cell monolayer in the presence of the antiviral compound.[27][28]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well plates.

    • Virus Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours.

    • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the brominated benzimidazole compound.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

    • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Data Analysis: Calculate the percentage of plaque reduction compared to an untreated virus control and determine the EC50 (the concentration that reduces the number of plaques by 50%).

antiviral_plaque_assay A Seed Host Cells in 6-well Plate B Infect with Virus A->B C Add Overlay with Brominated Benzimidazole B->C D Incubate for Plaque Formation C->D E Fix, Stain, and Count Plaques D->E F Calculate EC50 E->F

Caption: Workflow for the Plaque Reduction Assay.

Section 3: Anthelmintic Activity - Targeting Parasitic Worms

Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine.[29][30][31] While resistance is a growing concern, the development of new derivatives, including brominated ones, is crucial.[32]

Mechanism of Action

The primary mode of action of benzimidazole anthelmintics is the disruption of microtubule formation in the parasite.[29][30] They exhibit a high affinity for parasite β-tubulin, inhibiting its polymerization. This leads to a cascade of downstream effects, including impaired glucose uptake, depletion of glycogen stores, and ultimately, paralysis and death of the worm.[31]

anthelmintic_moa cluster_drug cluster_parasite A Brominated Benzimidazole B Binds to Parasite β-tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Cytoskeleton C->D E Impaired Glucose Uptake D->E F Glycogen Depletion E->F G Paralysis and Death of Parasite F->G

Caption: Mechanism of action of benzimidazole anthelmintics.

Conclusion and Future Perspectives

Brominated benzimidazoles represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their ability to interact with multiple biological targets underscores their potential in addressing complex diseases like cancer and the growing challenge of antimicrobial resistance. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on the development of novel drug delivery systems to enhance their pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for the continued exploration and development of this important class of therapeutic agents.

References

  • Bentham Science Publisher. (n.d.). Biologically Active Benzimidazole Derivatives.
  • International Science Community Association. (n.d.). Biological activities of benzimidazole derivatives: A review.
  • IJSART. (n.d.). A Brief Review of The Biological Activities of Benzimidazole Derivatives.
  • (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • PubMed. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy.
  • MDPI. (2022). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors.
  • ACS Omega. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity.
  • PubMed. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies.
  • Pharmacology. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals.
  • PubMed Central. (n.d.). NF‐κB signaling in inflammation and cancer.
  • PubMed Central. (n.d.). Bromophenols in Marine Algae and Their Bioactivities.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay.
  • NCBI Bookshelf - NIH. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
  • NIH. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
  • PubMed Central - NIH. (2024). Targeting apoptotic pathways for cancer therapy.
  • PubMed Central. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
  • ResearchGate. (2021). (PDF) A Review on Benzimidazole and it's Biological Activities.
  • PubMed Central - NIH. (n.d.). A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS.
  • Google Patents. (n.d.). WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors.
  • PubMed Central. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities.
  • NIH. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates.
  • (n.d.). Apoptosis in cancer: Key molecular signaling pathways and therapy targets.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • (n.d.). Relevance of Marine sources in the Bioactive Natural Products Relevancia de las fuentes marinas en los productos naturales bioac.
  • MDPI. (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones.
  • ResearchGate. (2025). Benzimidazole Derivatives as Kinase Inhibitors | Request PDF.
  • AACR Journals. (2014). NF-κB, an Active Player in Human Cancers.
  • MDPI. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing.
  • (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
  • Abcam. (n.d.). Apoptosis and cancer signaling pathway.
  • PubMed Central. (n.d.). Marine natural products and their potential applications as anti-infective agents.
  • (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
  • (n.d.). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy.
  • YouTube. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options.
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • ResearchGate. (2025). (PDF) Marine Natural Products.
  • PubMed. (2025). NF-κB in inflammation and cancer.
  • YouTube. (2020). Anthelmintics Benzimidazole derivatives.
  • YouTube. (2024). SIGNAL-DEPENDENT REGULATION OF NF-KB ACTIVITY.
  • ACS Publications. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.
  • VIROLOGY RESEARCH SERVICES. (2022). Measuring infectious virus: the plaque assay.
  • MDPI. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • PubMed. (n.d.). Apoptosis pathways in cancer and cancer therapy.
  • JoVE. (2023). Video: NF-kB-dependent Signaling Pathway.
  • PubMed. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones.
  • Google Patents. (n.d.). WO1984004677A1 - Pharmaceutical compositions with anthelmintic activity, dosage units thereof and method for treating helminthiasis in animals.
  • Frontiers. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors.

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Promise of Benzimidazole Scaffolds in Fluorescence Sensing

The benzimidazole moiety is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and its capacity for versatile chemical modification.[1] These heterocyclic compounds are known for their diverse biological activities and are increasingly being explored for their utility in bio-imaging and sensing applications.[1][2] Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate belongs to this promising class of molecules. While specific applications for this exact compound are still emerging, its structural features suggest significant potential as a fluorescent probe for various analytes and cellular components.

This guide provides a comprehensive overview of the anticipated properties of this compound and detailed protocols for its characterization and application as a fluorescent probe. The methodologies outlined herein are based on established principles for the validation and use of novel fluorescent probes and are intended to serve as a robust starting point for researchers.

Predicted Mechanism of Fluorescence and Sensing

The fluorescence of benzimidazole derivatives is often sensitive to the local environment, including polarity, pH, and the presence of metal ions. The fluorescence mechanism of this compound is likely based on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Excited-State Intramolecular Proton Transfer (ESIPT).[3][4]

  • pH Sensing: The imidazole nitrogen atoms can undergo protonation or deprotonation depending on the ambient pH, which can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule. This makes it a potential candidate for a pH-sensitive probe.[5][6]

  • Metal Ion Detection: The nitrogen and oxygen atoms in the benzimidazole and benzoate moieties can act as coordination sites for metal ions.[3][4] Binding of a metal ion can modulate the PET or ICT processes, leading to either fluorescence quenching ("turn-off") or enhancement ("turn-on").[3][7]

Section 1: Characterization of the Fluorescent Probe

Before any application, a thorough characterization of the photophysical properties of this compound is crucial.

Determination of Photophysical Properties

This protocol outlines the steps to determine the fundamental photophysical characteristics of the probe.

Objective: To determine the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F).

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline - PBS)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)[7][8]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.

  • Absorption Spectrum:

    • Dilute the stock solution in the desired solvent to a concentration that gives an absorbance reading between 0.1 and 1.0 at the maximum absorption wavelength.

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the λ_abs.

  • Emission Spectrum:

    • Excite the diluted solution at its λ_abs.

    • Record the fluorescence emission spectrum using a fluorometer to determine the λ_em.

  • Stokes Shift Calculation: Calculate the Stokes shift as the difference between the emission maximum and the absorption maximum (λ_em - λ_abs).

  • Quantum Yield Determination (Relative Method): [7][8]

    • Prepare a series of dilutions of both the probe and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the probe and the standard.

    • Integrate the area under the emission curves for both the probe and the standard.

    • Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(reference) × (I_sample / I_reference) × (A_reference / A_sample) × (n_sample² / n_reference²) Where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Data Presentation:

ParameterValue
λabs (nm)To be determined
λem (nm)To be determined
Stokes Shift (nm)To be determined
Quantum Yield (ΦF)To be determined

Section 2: Application as a pH-Sensitive Probe

The benzimidazole core suggests that the fluorescence of this compound may be pH-dependent.

Protocol for pH Titration

Objective: To evaluate the fluorescence response of the probe to changes in pH.

Materials:

  • Stock solution of the probe in DMSO.

  • Phosphate buffer solutions of varying pH (e.g., pH 4 to 10).

  • Fluorometer.

Protocol:

  • Prepare a series of phosphate buffer solutions with a range of pH values.

  • Add a small aliquot of the probe's stock solution to each buffer to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • Incubate the solutions for a short period to allow for equilibration.

  • Measure the fluorescence intensity of each solution at the predetermined λ_em after excitation at λ_abs.

  • Plot the fluorescence intensity as a function of pH to determine the pKa of the probe.

Section 3: Application as a Metal Ion Sensor

The potential of this compound as a selective fluorescent sensor for metal ions can be investigated with the following protocol.

Protocol for Metal Ion Selectivity and Titration

Objective: To assess the selectivity and sensitivity of the probe for various metal ions.

Materials:

  • Stock solution of the probe in a suitable buffer (e.g., HEPES).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

  • Fluorometer.

Protocol:

  • Selectivity Screening:

    • Prepare solutions of the probe (e.g., 10 µM) in the chosen buffer.

    • Add an excess (e.g., 10 equivalents) of each metal ion to separate probe solutions.

    • Measure the fluorescence intensity of each solution. A significant change in fluorescence in the presence of a particular metal ion indicates selectivity.

  • Titration with Selected Ion(s):

    • Prepare a solution of the probe.

    • Incrementally add small aliquots of the stock solution of the selected metal ion(s).

    • After each addition, record the fluorescence spectrum.

    • Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding affinity and limit of detection.

Section 4: Application in Cellular Imaging

The lipophilic nature of the ethyl benzoate group suggests that the probe may be cell-permeable, making it suitable for live-cell imaging.

Protocol for Live-Cell Staining and Imaging

Objective: To visualize the intracellular distribution of the probe in living cells.

Materials:

  • Adherent cell line (e.g., HeLa, A549).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Stock solution of the probe in DMSO.

  • Fluorescence microscope with appropriate filter sets.

Protocol:

  • Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.

  • Probe Loading:

    • Dilute the probe stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells twice with pre-warmed PBS to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. Use the predetermined excitation and emission wavelengths.

Cytotoxicity Assessment

It is essential to determine the concentration range at which the probe is non-toxic to cells.

Objective: To evaluate the cytotoxicity of the probe.

Materials:

  • Cell line of interest.

  • 96-well plates.

  • Complete cell culture medium.

  • Stock solution of the probe in DMSO.

  • MTT or similar cell viability assay kit.[9]

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a range of concentrations of the probe. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for the desired time period (e.g., 24 hours).

  • Perform the MTT assay according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cell viability as a percentage of the untreated control.

Section 5: Validation and Controls

The following diagrams illustrate the workflows for characterizing and validating a new fluorescent probe.

Experimental Workflow for Probe Characterization

G cluster_0 Photophysical Characterization cluster_1 Environmental Sensitivity cluster_2 Cellular Applications A Prepare Stock Solution B Measure Absorption Spectrum (λabs) A->B C Measure Emission Spectrum (λem) B->C D Calculate Stokes Shift C->D E Determine Quantum Yield C->E F pH Titration G Metal Ion Screening F->G H Metal Ion Titration G->H I Cytotoxicity Assay J Live-Cell Staining I->J K Fluorescence Microscopy J->K G A Is the probe's fluorescence pH-dependent? B Use as a pH probe A->B Yes C Does fluorescence change with specific metal ions? A->C No D Use as a metal ion sensor C->D Yes E Is the probe cell-permeable and non-toxic? C->E No F Use for cellular imaging E->F Yes G Further chemical modification needed E->G No

Sources

Application Notes & Protocols: A Guide to the Antimicrobial and Antifungal Screening of Novel Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant microbial and fungal pathogens presents a formidable challenge to global health. Benzimidazole, a heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and antifungal properties.[1] This guide provides a comprehensive framework for the systematic screening of novel benzimidazole compounds. We present detailed, field-tested protocols for preliminary and quantitative assays, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] The protocols are designed to be self-validating, emphasizing the rationale behind key steps to ensure data integrity and reproducibility.

Scientific Foundation: The Rationale for Screening Benzimidazoles

Benzimidazole and its derivatives have long been a focal point of drug discovery due to their versatile therapeutic potential.[1] Their core structure is a key component in several FDA-approved drugs.

Mechanism of Action:

  • Antifungal Activity: The primary antifungal mechanism of many benzimidazoles involves the disruption of microtubule formation. They selectively bind to fungal β-tubulin, inhibiting its polymerization into microtubules.[1] This process is critical for cell division, intracellular transport, and maintaining cell structure, and its disruption ultimately leads to fungal cell death.[1] Some derivatives also interfere with ergosterol biosynthesis, a vital component of the fungal cell membrane, by inhibiting the enzyme lanosterol 14-α-demethylase.[4][5]

  • Antibacterial Activity: The antibacterial action can be more varied. Some benzimidazole derivatives are known to inhibit bacterial cell wall synthesis by targeting transpeptidase enzymes, also known as penicillin-binding proteins (PBPs).[1] Others have been shown to inhibit bacterial topoisomerase IV or interfere with DNA replication, preventing cell division.[1]

Given these potent and diverse mechanisms, the systematic screening of new benzimidazole analogues is a crucial strategy in the search for next-generation antimicrobial and antifungal agents.

The Screening Cascade: A Validated Workflow

A logical, tiered approach is essential for efficiently identifying promising lead compounds. Our proposed workflow ensures that resources are focused on candidates with the highest potential.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Primary Screening (Qualitative) cluster_2 Phase 3: Secondary Screening (Quantitative) cluster_3 Phase 4: Cidal Activity Confirmation cluster_4 Phase 5: Analysis Compound Compound Synthesis & Characterization AgarWell Agar Well Diffusion Assay Compound->AgarWell Inoculum Microbial Inoculum Standardization (McFarland) Inoculum->AgarWell Media Media & Reagent Preparation Media->AgarWell MIC Broth Microdilution (MIC Determination) AgarWell->MIC Active Compounds MBFC Subculturing for MBC / MFC Determination MIC->MBFC Inhibitory Compounds Data Data Analysis & Hit-to-Lead Progression MBFC->Data

Caption: High-level workflow for antimicrobial screening.

Core Protocols: A Step-by-Step Guide

These protocols are foundational and should be adapted based on the specific microbial strains and benzimidazole derivatives being tested. All procedures must be performed using aseptic techniques in a suitable laboratory environment (e.g., a biosafety cabinet).

Protocol 1: Preparation of Standardized Microbial Inoculum

Rationale: The density of the initial microbial inoculum is a critical variable that heavily influences the outcome of susceptibility tests.[6] A standardized inoculum ensures that results are consistent and comparable across experiments. The 0.5 McFarland turbidity standard is internationally recognized and corresponds to a specific cell density.[7]

Materials:

  • Pure, fresh microbial culture (18-24 hours old) on an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast).

  • Sterile 0.85% saline solution.

  • Sterile tubes.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer (optional).

  • Sterile loops or swabs.

Procedure:

  • Using a sterile loop, touch 3-5 well-isolated colonies of the microorganism from the agar plate.[8]

  • Transfer the biomass into a tube containing sterile saline.

  • Vortex thoroughly to create a smooth, homogenous suspension.

  • Visually compare the turbidity of the microbial suspension to the 0.5 McFarland standard against a white background with contrasting black lines.[9]

  • Adjust the suspension turbidity to match the standard. If too turbid, add more sterile saline. If not turbid enough, add more microbial biomass.[7]

  • Scientist's Note: For greater precision, the suspension can be adjusted using a spectrophotometer to an optical density (OD) that corresponds to the 0.5 McFarland standard (typically OD at 625 nm of 0.08 to 0.13).[10] This standardized suspension is now ready for use in the subsequent assays.

Protocol 2: Agar Well Diffusion Assay (Preliminary Screening)

Rationale: This method provides a rapid, qualitative assessment of a compound's antimicrobial activity.[11] It is an excellent primary screen to identify active compounds from a larger library. The principle relies on the diffusion of the test compound from a well through the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well.[9]

Materials:

  • Mueller-Hinton Agar (MHA) plates for bacteria; Sabouraud Dextrose Agar (SDA) or RPMI-1640 agar for fungi.

  • Standardized microbial inoculum (from Protocol 1).

  • Sterile cotton swabs.

  • Sterile cork borer or pipette tip (to create wells).

  • Test benzimidazole compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (solvent used to dissolve compounds).

Procedure:

  • Dip a sterile cotton swab into the standardized inoculum, ensuring it is fully saturated. Remove excess liquid by pressing the swab against the inside of the tube.

  • Inoculate the entire surface of an agar plate by swabbing in three different directions to ensure uniform coverage.

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile cork borer (6-8 mm diameter), aseptically punch uniform wells into the agar.

  • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[12]

  • Add the positive and negative controls to separate wells on the same plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; 25-35°C for 24-48 hours for yeast).[13]

  • After incubation, measure the diameter (in mm) of the zone of inhibition around each well. A larger diameter generally indicates higher activity.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is the "gold standard" for determining the quantitative antimicrobial activity of a compound.[14] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This assay is performed in a 96-well microtiter plate, allowing for high-throughput testing of multiple compounds and concentrations. The methodology should align with CLSI M07/M100 guidelines for bacteria and M27/M38 for fungi.[2][15]

G cluster_0 Setup cluster_1 Serial Dilution cluster_2 Inoculation & Incubation cluster_3 Controls Start Prepare 2X Compound Stock Solution AddStock Add 200 µL of 2X Stock to Well 1 Start->AddStock Plate Add 100 µL Media to Wells 2-12 Serial Transfer 100 µL from Well 1 to 2, Mix. Repeat across plate to Well 10. Plate->Serial AddStock->Serial Discard Discard 100 µL from Well 10 Serial->Discard Inoculate Add 100 µL of Standardized Inoculum to Wells 1-11 Discard->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate C11 Well 11: Growth Control (Inoculum, No Drug) C12 Well 12: Sterility Control (Media Only)

Caption: Workflow for Broth Microdilution MIC Assay.

Materials:

  • Sterile 96-well flat-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium with MOPS buffer for fungi.[16]

  • Standardized microbial inoculum, further diluted in broth to the final required concentration (typically yielding ~5 x 10^5 CFU/mL in the well).[17]

  • Test compounds and controls.

  • Multichannel pipette.

Procedure:

  • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.[17]

  • Prepare a 2X working stock of your test compound. Add 200 µL of this 2X stock to well 1.

  • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down.

  • Repeat this two-fold serial dilution process across the plate to well 10.

  • After mixing in well 10, discard the final 100 µL. Wells 1-10 now contain 100 µL of compound at serially decreasing concentrations.

  • Well 11 will serve as the growth control (no drug) and well 12 as the sterility control (no inoculum).

  • Prepare the final inoculum by diluting the standardized suspension (from Protocol 1) in the appropriate broth.

  • Add 100 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12.[18]

  • The final volume in wells 1-11 is now 200 µL. The compound concentrations and the inoculum density have been diluted by half.

  • Cover the plate and incubate.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[8] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: The MIC value indicates growth inhibition (a static effect), but not necessarily cell death (a cidal effect). The MBC or MFC determines the lowest concentration of a compound required to kill 99.9% of the initial microbial population.[19] This is a crucial parameter for developing drugs intended to eradicate an infection.

Materials:

  • MIC plate from Protocol 3.

  • Sterile MHA or SDA plates.

  • Micropipette.

Procedure:

  • Following MIC determination, take the 96-well plate.

  • From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-20 µL).[20]

  • Spot-plate the aliquot onto a fresh agar plate that does not contain any test compound.[19] Be sure to label the plate clearly to correspond with the well concentrations.

  • Incubate the agar plate under appropriate conditions until growth is visible in the spot from the growth control well.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound from the MIC plate that results in no microbial growth (or a >99.9% reduction in colonies compared to the initial inoculum count) on the subculture agar plate.[19][20]

Data Presentation and Interpretation

Clear and concise data presentation is paramount. Quantitative results from MIC/MBC/MFC assays should be summarized in tables for easy comparison.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives against Bacterial Pathogens

Compound IDStaphylococcus aureus ATCC 29213Escherichia coli ATCC 25922Pseudomonas aeruginosa ATCC 27853
MIC (µg/mL) MBC (µg/mL) MIC (µg/mL)
BZD-0014816
BZD-002228
BZD-00316>6432
Ciprofloxacin0.250.50.06

Table 2: Antifungal Activity of Benzimidazole Derivatives against Fungal Pathogens

| Compound ID | Candida albicans ATCC 90028 | Aspergillus fumigatus ATCC 204305 | | :--- | :---: | :---: | :---: | :---: | | | MIC (µg/mL) | MFC (µg/mL) | MIC (µg/mL) | MFC (µg/mL) | | BZD-001 | 8 | 16 | 16 | >32 | | BZD-002 | 1 | 2 | 4 | 8 | | BZD-003 | >32 | >32 | >32 | >32 | | Fluconazole | 0.5 | 4 | N/A | N/A | | Voriconazole | 0.03 | 0.125 | 0.5 | 1 |

Interpretation:

  • A low MIC/MBC/MFC value indicates high potency.

  • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests a bacteriostatic effect.

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Available at: [Link]

  • Innovotech. MIC, MBC, MFC, Toxicology Testing | Antimicrobial Susceptibility. Available at: [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]

  • EUCAST. Clinical breakpoint table. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. Available at: [Link]

  • Kurzynski, T. A., et al. (1985). Preparing inoculum for susceptibility testing of anaerobes. Journal of Clinical Microbiology. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • MDPI. (2022). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Available at: [Link]

  • Fakhim, H., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • American Society for Microbiology. (1979). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Available at: [Link]

  • EUCAST. (2016). Preparation of inoculum (english). Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • ResearchGate. (1971). (PDF) Antifungal Activity of Selected Benzimidazole Compounds. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Available at: [Link]

  • ResearchGate. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Available at: [Link]

  • Kagan, R. J., et al. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Journal of Burn Care & Rehabilitation. Available at: [Link]

  • The CDS Antibiotic Susceptibility Test. 2. Materials and Methods. Available at: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Medium. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]

  • Polish Journal of Microbiology. (2016). In Search of the Antimicrobial Potential of Benzimidazole Derivatives. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]

  • World Organisation for Animal Health (WOAH) - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • National Institutes of Health. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Available at: [Link]

  • American Society for Microbiology. (2000). Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Available at: [Link]

  • ResearchGate. (2010). (PDF) EUCAST breakpoints for antifungals. Available at: [Link]

  • EUCAST. (2010). EUCAST breakpoints for antifungals. Available at: [Link]

  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Jahangirian, H., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. Digest Journal of Nanomaterials and Biostructures. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Available at: [Link]

  • YouTube. (2017). Determination of MIC by Broth Dilution Method. Available at: [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection. Available at: [Link]

  • Fungal Infection Trust. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Available at: [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Benzimidazole Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the field of medicinal chemistry, where it facilitates the construction of complex biaryl and heteroaryl structures that are central to many therapeutic agents.[3]

The benzimidazole moiety is a "privileged scaffold" in drug discovery, forming the structural core of numerous compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[4] The targeted functionalization of this ring system is therefore a critical task for the development of novel pharmaceuticals. This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate , a key building block for creating libraries of potential drug candidates.

We will delve into the mechanistic underpinnings of the reaction, provide robust and validated protocols, and offer expert insights into overcoming common challenges associated with nitrogen-rich heterocyclic substrates.

Reaction Principle & Catalytic Cycle

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester derivative.[2][5] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.[6] The catalytic cycle, a sequence of three primary steps, is fundamental to understanding and optimizing the reaction.

The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzimidazole substrate, forming a Pd(II) complex.[1][5] The reactivity of the halide is a key factor, with the order being I > Br > OTf >> Cl.[2]

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group (R') to the Pd(II) complex, displacing the halide.[5][6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates this transfer.[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R' (Coupled Product) reductive_elimination->product substrate Ar-Br (Ethyl 4-(5-bromo-1H-... benzo[d]imidazol-2-yl)benzoate) substrate->oxidative_addition boronic_acid R'-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents

Equipment
  • Microwave synthesis vials or round-bottom flasks

  • Magnetic stirrer hotplate

  • Schlenk line or glovebox for inert atmosphere

  • Magnetic stir bars

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • LC-MS and NMR for analysis

Chemicals
ReagentGradeSupplierNotes
This compound≥95%VariousThe electrophilic partner.
(Hetero)arylboronic Acid or Pinacol Ester≥97%VariousThe nucleophilic partner (1.2-1.5 equiv).
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Strem, Sigma-AldrichA common Pd(0) pre-catalyst.
Palladium(II) Acetate [Pd(OAc)₂] with SPhos≥98%Strem, Sigma-AldrichAlternative catalyst system, often more active.[7]
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)AnhydrousVariousBase (2.0-3.0 equiv). K₃PO₄ can be effective for challenging couplings.[7]
1,4-DioxaneAnhydrousSigma-AldrichReaction solvent.
TolueneAnhydrousVariousAlternative reaction solvent.
Deionized WaterN/AIn-houseOften used as a co-solvent.
Ethyl AcetateACS GradeVariousFor extraction and chromatography.
HexanesACS GradeVariousFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying organic layers.
Deuterated Solvents (e.g., DMSO-d₆, CDCl₃)NMR GradeCambridge Isotope LabsFor NMR analysis.

Detailed Experimental Protocol

Rationale for Condition Selection

Nitrogen-containing heterocycles like benzimidazoles can act as ligands, potentially coordinating to the palladium center and inhibiting catalysis.[4][8] Therefore, the choice of a robust catalyst system is critical. While Pd(PPh₃)₄ is a reliable starting point, more advanced catalyst systems using bulky, electron-rich phosphine ligands like SPhos often provide superior results for heteroaryl couplings, allowing for lower catalyst loadings and milder conditions.[7] A solvent mixture like Dioxane/Water or Toluene/Water is often employed, as water can aid in dissolving the inorganic base and facilitate the transmetalation step.[9]

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a representative reaction on a 0.5 mmol scale. Reagents should be scaled accordingly.

  • Reaction Setup:

    • To a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.5 mmol).

    • Add the desired (hetero)arylboronic acid or pinacol ester (1.2 equiv, 0.6 mmol).

    • Add the base, such as anhydrous potassium carbonate (K₂CO₃) (2.0 equiv, 1.0 mmol).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.025 mmol).

  • Inert Atmosphere:

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This step is crucial to remove oxygen, which can lead to catalyst degradation and undesirable side reactions like the homocoupling of boronic acids.[1]

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system. A common choice is a mixture of 1,4-Dioxane (4 mL) and Water (1 mL). The solvent should be degassed prior to use by sparging with an inert gas for 15-20 minutes.

  • Reaction:

    • Place the vessel in a preheated oil bath or an aluminum heating block on a magnetic stirrer hotplate.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Alternatively, for microwave-assisted synthesis, heat the sealed vial to 120-140 °C for 15-45 minutes.[10]

  • Monitoring Progress:

    • Monitor the reaction by TLC or LC-MS. To take a sample, briefly remove the vessel from heat, cool slightly, and quickly draw a small aliquot with a syringe.

    • The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate, to yield the pure coupled product.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Purification & Analysis A 1. Add Reactants: - Bromo-Benzimidazole - Boronic Acid - Base - Pd Catalyst B 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (Conventional or Microwave) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Continue reaction F 6. Quench & Aqueous Work-up E->F Reaction complete G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, LC-MS) H->I

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The following table provides starting points for optimizing the Suzuki coupling of this compound. Researchers should perform small-scale trials to determine the optimal conditions for their specific boronic acid partner.

Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield Range
Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)906-1260-85%
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O (5:1)1002-675-95%
Pd₂(dba)₃ (2%)P(t-Bu)₃ (4%)Cs₂CO₃ (2.0)Dioxane804-870-90%
PEPPSI™-IPr (3%)-K₂CO₃ (2.0)THF/H₂O (4:1)803-770-92%

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems and provides evidence-based solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Pd(0) oxidized to Pd-black. 2. Insufficient Base/Wrong Base: Base is not strong enough or has absorbed moisture. 3. Low Reaction Temperature.1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst.[1] 2. Use freshly dried, powdered base (e.g., K₃PO₄ or Cs₂CO₃). Consider adding a small amount of water if using a fully anhydrous system with K₃PO₄.[11] 3. Increase temperature in 10 °C increments.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxidizes the Pd(0) catalyst, promoting the side reaction.[1] 2. Reaction temperature is too high.1. Improve inert atmosphere technique; thoroughly degas all solvents before use.[1] 2. Attempt the reaction at a lower temperature (e.g., 70-80 °C).
Debromination of Starting Material 1. Presence of protic impurities or water with a weak base. 2. Certain phosphine ligands can promote this pathway.1. Ensure anhydrous conditions if this is a persistent issue. 2. Screen different ligands or catalyst systems.
Formation of Unidentified Byproducts 1. Decomposition of starting material or product at high temperatures. 2. Boronic acid instability (protodeborylation).1. Lower the reaction temperature and monitor closely. 2. Use the corresponding boronic acid pinacol ester, which is often more stable than the free acid.[7]

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and flammable. Toluene is flammable and toxic. Handle these solvents only in a well-ventilated fume hood.

  • Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive and hygroscopic. Avoid inhalation and skin contact.

  • Inert Gas: Use caution when working with compressed gas cylinders.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel derivatives based on the this compound scaffold.[4] The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development. Successful outcomes hinge on the careful selection of reaction components and adherence to meticulous experimental technique, particularly in maintaining an inert atmosphere to preserve the integrity of the catalyst.[1][4] Careful optimization of the catalyst, ligand, base, and solvent system is essential for achieving high yields and purity for each unique coupling partner.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(34), 11663–11676. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • MDPI. (2021). Benzo[1,2-d:4,5-d′]bis([1][6][7]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 26(16), 4994. Available from: [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Cernak, T., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3438. Available from: [Link]

  • Kinzel, T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(46), 17403–17413. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase and Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Engines of Cellular Control

At the heart of cellular regulation lie two enzyme classes of immense therapeutic importance: kinases and topoisomerases. Kinases, which govern cellular processes by catalyzing the phosphorylation of proteins, are central players in signaling cascades.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for drug development.[2] Concurrently, topoisomerases are essential enzymes that resolve DNA topological challenges during replication, transcription, and recombination.[3][4] By modulating the coiling of DNA, they ensure genomic integrity. Inhibiting these enzymes can halt the proliferation of rapidly dividing cells, a cornerstone of modern chemotherapy.[5]

This technical guide offers a detailed examination of the synthetic strategies and protocols for developing inhibitors against these two pivotal enzyme families. We will explore the core chemical scaffolds, key synthetic transformations, and provide step-by-step protocols for representative compounds, empowering researchers to navigate the complexities of medicinal chemistry in this field.

Section 1: The Synthesis of Kinase Inhibitors

Kinase inhibitors have revolutionized oncology by offering targeted therapies that interrupt aberrant signaling pathways driving tumor growth.[2] The majority of these inhibitors are designed to compete with adenosine triphosphate (ATP) for binding within the kinase's catalytic cleft.[6][7] The synthetic challenge lies in creating molecules with high affinity and selectivity for the target kinase, a feat achieved through the masterful assembly of specific chemical scaffolds.

Mechanistic Insight: Understanding Kinase Inhibitor Binding Modes

The design of a synthetic route is intrinsically linked to the desired mechanism of action. Kinase inhibitors are broadly classified by their interaction with the enzyme's activation loop, specifically the DFG (Asp-Phe-Gly) motif.

  • Type I Inhibitors: These agents bind to the active conformation of the kinase ("DFG-in"). They typically feature a heterocyclic core that mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge" region of the enzyme.[6] Their synthesis often focuses on building upon a core heterocycle.

  • Type II Inhibitors: These inhibitors bind to the inactive conformation ("DFG-out"), accessing an additional hydrophobic pocket adjacent to the ATP site.[6] This provides an opportunity for enhanced selectivity. The synthesis of Type II inhibitors like Imatinib requires a more elongated structure capable of spanning both the hinge region and this allosteric site.

Foundational Scaffolds and Key Synthetic Transformations

The synthesis of most kinase inhibitors relies on a modular approach, where key fragments are assembled around a central heterocyclic core. Modern organic chemistry, particularly transition-metal-catalyzed cross-coupling, has become indispensable.

  • Pyrimidine Core: The pyrimidine ring is a privileged scaffold in kinase inhibitor design, found in drugs like Imatinib.[6][8] Its synthesis is often achieved via a classical condensation reaction. The most common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine derivative.[9][10] This robust reaction allows for the introduction of diverse substituents at various positions of the pyrimidine ring.

  • Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses in this field.[11] They enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are crucial for linking the core heterocycle to the various recognition elements of the inhibitor.[12] For instance, a Suzuki coupling can be used to attach an aryl group, while a Buchwald-Hartwig reaction can install the key aniline moiety seen in many inhibitors.[11]

Workflow Diagram: General Kinase Inhibitor Synthesis

The following diagram illustrates a common modular workflow for synthesizing a pyrimidine-based kinase inhibitor, highlighting the central role of cross-coupling reactions.

G General Synthetic Workflow for Pyrimidine-Based Kinase Inhibitors Start1 Guanidine Derivative Pyrimidine Substituted Pyrimidine Core Start1->Pyrimidine Condensation Start2 1,3-Dicarbonyl Compound Start2->Pyrimidine Intermediate1 Aryl-Substituted Pyrimidine Pyrimidine->Intermediate1 Suzuki Coupling ArylHalide Aryl Halide / Boronic Acid ArylHalide->Intermediate1 Amine Substituted Aniline FinalProduct Final Kinase Inhibitor Amine->FinalProduct Intermediate1->FinalProduct Buchwald-Hartwig Amination

Caption: Modular synthesis of a pyrimidine-based kinase inhibitor.

Experimental Protocol: Synthesis of an Imatinib Intermediate

This protocol details the synthesis of a key intermediate for Imatinib, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, showcasing a Buchwald-Hartwig amination reaction. This step is critical as it connects the pyrimidine core to the aniline fragment.

Reaction Scheme: (2-Chloro-4-(pyridin-3-yl)pyrimidine) + (3-Nitro-4-methylaniline) --[Pd Catalyst, Ligand, Base]--> (Intermediate Nitro Compound) --[Reduction]--> (Final Amino Intermediate)

Materials & Reagents:

  • 2-Chloro-4-(pyridin-3-yl)pyrimidine

  • 3-Nitro-4-methylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol, Water, Ethyl Acetate

Protocol Steps:

  • Buchwald-Hartwig Amination: a. To a dry, nitrogen-flushed round-bottom flask, add 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq), 3-Nitro-4-methylaniline (1.1 eq), Cesium Carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq). b. Add anhydrous 1,4-dioxane to the flask to achieve a concentration of ~0.1 M with respect to the starting pyrimidine. c. Heat the reaction mixture to 100 °C and stir under nitrogen for 12-16 hours. The rationale for using a bulky phosphine ligand like Xantphos is to promote the reductive elimination step, which is often rate-limiting in C-N coupling reactions. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst. f. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the nitro-intermediate.

  • Nitro Group Reduction: a. Dissolve the purified nitro-intermediate from the previous step in a mixture of ethanol and water (e.g., 4:1 v/v). b. Add iron powder (5.0 eq) and ammonium chloride (3.0 eq). The use of iron in the presence of a mild proton source like NH₄Cl is a classic, effective, and economical method for nitro group reduction.[12] c. Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC. d. Upon completion, cool the reaction and filter through celite while hot to remove the iron salts. e. Concentrate the filtrate to remove ethanol. Add water and extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final amino intermediate, which can be used in the next step without further purification if sufficiently pure.

Parameter Value / Condition Rationale
Coupling Catalyst Pd(OAc)₂ / XantphosEfficient for C-N bond formation with aryl chlorides.
Coupling Base Cesium CarbonateStrong, non-nucleophilic base suitable for this transformation.
Reduction Method Fe / NH₄ClCost-effective and high-yielding for aromatic nitro reduction.[12]
Monitoring TLC, LC-MSEnsures reaction completion and guides purification.
Purification Column ChromatographyStandard method for isolating intermediates of high purity.

Section 2: The Synthesis of Topoisomerase Inhibitors

Topoisomerase inhibitors function by trapping the enzyme-DNA covalent complex, which transforms the transient single- or double-strand breaks created by the enzyme into permanent, cytotoxic lesions.[5][13] This mechanism is fundamentally different from kinase inhibition and necessitates distinct chemical structures.

Foundational Scaffolds and Synthetic Approaches
  • Indenoisoquinolines (Topoisomerase I Inhibitors): This class of non-camptothecin inhibitors has shown significant promise.[14] Their core structure is typically assembled through a multi-step sequence. A key strategy involves the condensation of substituted Schiff bases with homophthalic anhydrides to form an isoquinolone intermediate, which is then cyclized to create the final pentacyclic indenoisoquinoline system.[15] This approach allows for systematic variation of substituents to optimize biological activity.

  • Podophyllotoxin Derivatives (Topoisomerase II Inhibitors): Etoposide is a cornerstone of cancer therapy and a semi-synthetic derivative of podophyllotoxin, a natural product.[16][17] Its synthesis involves the chemical modification of the natural precursor. A critical step is the stereoselective glycosylation of the podophyllotoxin aglycone with a protected glucose derivative, often catalyzed by a Lewis acid like boron trifluoride etherate.[18] This highlights how natural product scaffolds can be leveraged to create potent drugs.

Workflow Diagram: Indenoisoquinoline Synthesis

This diagram outlines a common synthetic route to the indenoisoquinoline core.

G Synthetic Workflow for Indenoisoquinoline Core Start1 Substituted Aldehyde/Ketone SchiffBase Schiff Base Intermediate Start1->SchiffBase Condensation Start2 Primary Amine Start2->SchiffBase Isoquinolone cis-Carboxyisoquinolone SchiffBase->Isoquinolone Condensation Anhydride Homophthalic Anhydride Anhydride->Isoquinolone FinalCore Indenoisoquinoline Core Isoquinolone->FinalCore Cyclization (e.g., SOCl₂)

Sources

Troubleshooting & Optimization

Improving the yield of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in medicinal chemistry, Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate is a core scaffold for developing various therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1] Its synthesis, however, can present challenges for researchers, leading to suboptimal yields and purification difficulties.

This technical support guide, designed for chemistry professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions. Drawing from established synthetic protocols for benzimidazoles, we aim to equip you with the expertise to navigate common experimental hurdles and systematically improve your reaction outcomes.

Primary Synthetic Pathway: An Overview

The most prevalent and efficient method for synthesizing this compound is the condensation of 4-bromo-1,2-phenylenediamine with ethyl 4-formylbenzoate . This reaction, a variant of the Weidenhagen synthesis, proceeds through two key stages: the formation of a Schiff base intermediate, followed by an oxidative intramolecular cyclization to form the aromatic benzimidazole ring.[2][3]

Synthesis_Mechanism Figure 1: Reaction mechanism for benzimidazole formation. Reactant1 4-bromo-1,2-phenylenediamine inv1 Reactant1->inv1 Reactant2 Ethyl 4-formylbenzoate Reactant2->inv1 Intermediate1 Schiff Base Intermediate Intermediate2 Dihydrobenzimidazole (Cyclized Intermediate) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Oxidation (-2H) inv1->Intermediate1 Condensation (-H₂O) inv2

Caption: Figure 1: Reaction mechanism for benzimidazole formation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Question 1: My final yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is the most frequent challenge. It can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

  • Causality & Explanation:

    • Incomplete Reaction: The condensation or the subsequent oxidative cyclization may not have gone to completion. This can be due to insufficient reaction time, low temperature, or an inefficient catalyst/oxidant.

    • Reagent Purity: 4-bromo-1,2-phenylenediamine is susceptible to air oxidation, appearing as a dark, discolored solid. Using oxidized starting material will significantly decrease the yield of the desired product. Similarly, the aldehyde can oxidize to the corresponding carboxylic acid, which will not participate in the reaction under these conditions.

    • Side Reactions: As discussed below (Question 2), the formation of N-1 substituted byproducts can consume starting materials and reduce the theoretical yield.[4]

    • Inadequate Oxidation: The final aromatization step is critical. If the oxidizing agent is weak, absent, or used in insufficient quantity, the reaction will stall at the dihydrobenzimidazole intermediate. Many syntheses rely on air as a mild oxidant, but this can be slow and inefficient.[5]

  • Solutions & Protocols:

    • Verify Reagent Quality: Use high-purity starting materials. If the 4-bromo-1,2-phenylenediamine is dark, consider purification by recrystallization or filtration through a short plug of silica gel before use.

    • Optimize Stoichiometry: Ensure a 1:1 molar ratio of the diamine to the aldehyde. A slight excess of the aldehyde (e.g., 1.05 to 1.1 equivalents) can sometimes drive the initial condensation but may increase the risk of side products.

    • Solvent and Temperature: Ethanol is a common solvent for this reaction.[5] Refluxing is typically required to ensure the reaction goes to completion. For higher boiling points and potentially faster reaction rates, solvents like DMF or DMSO can be used, though they complicate product workup.

    • Introduce a Dedicated Oxidant/Catalyst: Instead of relying on air, introduce a more robust system. This is the most effective way to boost yields.

System Typical Conditions Advantages Reference
Na₂S₂O₅ (Sodium Metabisulfite) 0.5 equiv. in Ethanol, RefluxMild, effective, and readily available.[5]
H₂O₂/HCl Acetonitrile, Room TemperatureFast reaction times, excellent yields.[6]
Hypervalent Iodine (e.g., IBX) DMSO or other polar solventsMild conditions, high efficiency.[6]
Heterogeneous Catalysts (e.g., nano-Ni(II)/Y zeolite) Solvent-free, HeatingEnvironmentally friendly, catalyst is recyclable, high yields.[3]

Question 2: I'm seeing a major impurity in my crude product, and purification is difficult. What is it and how can I prevent it?

This is often due to the formation of an N-1,2-disubstituted benzimidazole, where a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole ring.

  • Causality & Explanation: The benzimidazole N-H is nucleophilic and can react with the aldehyde, especially if there is an excess of aldehyde or under prolonged heating, to form a stable 1,2-disubstituted product. This side reaction is a known issue in benzimidazole synthesis from aldehydes.[4][7]

  • Solutions & Protocols:

    • Control Stoichiometry: Carefully control the molar ratio of the aldehyde to the diamine. Do not use a large excess of the aldehyde. Start with a 1:1 ratio and monitor the reaction by TLC.

    • Modify Reaction Conditions: Lowering the reaction temperature or reducing the reaction time once the primary product has formed can minimize the formation of this byproduct.

    • Alternative Synthesis: Consider synthesizing the benzimidazole by condensing the diamine with 4-(ethoxycarbonyl)benzoic acid instead of the aldehyde. This method, known as the Phillips-Ladenburg reaction, avoids the N-1 substitution side product but requires harsher conditions (e.g., heating in polyphosphoric acid or using microwave irradiation with p-toluenesulfonic acid), which may risk hydrolysis of the ethyl ester.[2][5]

Question 3: My product is dark and oily, making crystallization difficult. How can I effectively purify it?

Colored impurities often arise from the oxidation of the diamine starting material or the formation of polymeric side products.

  • Causality & Explanation: Aromatic diamines are notoriously sensitive to air oxidation, leading to highly colored, often polymeric, impurities that can inhibit crystallization and complicate chromatographic purification.

  • Solutions & Protocols:

    • Aqueous Workup: After the reaction is complete, cool the mixture and pour it into cold water. The crude product may precipitate. If it oils out, try adding a small amount of a co-solvent or scratching the flask. Basifying the solution with a mild base like sodium bicarbonate can help precipitate the product if acidic catalysts were used.

    • Decolorization: Dissolve the crude product in a suitable solvent (e.g., hot ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture for 10-15 minutes and then filter it hot through a pad of Celite to remove the charcoal.[8]

    • Recrystallization: This is the most effective method for purification. A mixed solvent system is often successful. Common systems include Ethanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Hexane. Dissolve the crude product in the minimum amount of the more soluble hot solvent, then slowly add the less soluble solvent until turbidity persists. Allow it to cool slowly.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: Is it better to use ethyl 4-formylbenzoate or 4-(ethoxycarbonyl)benzoic acid as the starting material?

Both routes are viable, but they involve a trade-off between reaction conditions and potential side reactions.

  • Aldehyde Route (Weidenhagen): Generally uses milder conditions (reflux in ethanol) but is prone to forming the N-1,2-disubstituted byproduct.[2][7] Requires an oxidant.

  • Carboxylic Acid Route (Phillips-Ladenburg): Requires harsher conditions (e.g., strong acids like PPA or high temperatures >150 °C) which can lead to the hydrolysis of the ethyl ester.[2][5] However, it is often a cleaner reaction with fewer byproducts.

Recommendation: Start with the aldehyde route using a controlled stoichiometry and an efficient oxidant (e.g., Na₂S₂O₅). It is generally higher yielding and easier to perform. If byproduct formation is unmanageable, then explore the carboxylic acid route.

Q2: What is the specific role of an oxidant like sodium metabisulfite (Na₂S₂O₅)?

In the reaction with an aldehyde, the initial cyclization forms a dihydrobenzimidazole intermediate. This intermediate must lose two hydrogen atoms (be oxidized) to form the stable, aromatic benzimidazole ring. While air can serve as the oxidant, it is often slow. Na₂S₂O₅, in an aqueous solution, can act as a precursor to species that facilitate this oxidative aromatization, leading to faster and more complete conversion.[5]

Q3: Are there any "green" synthesis alternatives?

Yes, significant research has focused on making benzimidazole synthesis more environmentally friendly.

  • Catalytic Methods: Many modern protocols use recoverable and reusable catalysts, such as metal-organic frameworks (MOFs) or nanoparticles supported on silica or zeolites, which reduce waste.[3][9]

  • Alternative Solvents: Reactions have been successfully performed in water or under solvent-free conditions by heating the neat reactants, which drastically reduces organic solvent waste.[6][10]

  • Microwave Synthesis: Using microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner products.[6]

Optimized Experimental Protocol (Aldehyde Route)

This protocol is a synthesized example based on common literature procedures.[5][6]

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol).

  • Reagent Addition: Add ethanol (30 mL), followed by ethyl 4-formylbenzoate (1.78 g, 10 mmol) and sodium metabisulfite (0.95 g, 5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Isolation: The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

  • Purification: Air-dry the crude solid. Recrystallize from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol, and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Drying: Filter the pure crystals, wash with a small amount of cold 50% ethanol/water, and dry under vacuum to yield the final product.

Systematic Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Step 1: Check Reagent Purity - Is diamine dark/oxidized? - Is aldehyde pure? Start->CheckReagents PurifyReagents Purify starting materials (Recrystallize or filter) CheckReagents->PurifyReagents Yes CheckConditions Step 2: Review Reaction Conditions - Stoichiometry 1:1? - Refluxing correctly? CheckReagents->CheckConditions No (Reagents are pure) PurifyReagents->CheckConditions AdjustConditions Adjust stoichiometry. Ensure proper temperature. CheckConditions->AdjustConditions Yes CheckOxidant Step 3: Evaluate Oxidation - Using an oxidant? - Stalling on TLC? CheckConditions->CheckOxidant No (Conditions are correct) AdjustConditions->CheckOxidant AddOxidant Add an effective oxidant (e.g., Na₂S₂O₅, H₂O₂) CheckOxidant->AddOxidant Yes CheckPurification Step 4: Optimize Purification - Product oily or colored? CheckOxidant->CheckPurification No (Oxidation is efficient) AddOxidant->CheckPurification PurifyMethod Use activated charcoal. Try recrystallization from EtOAc/Hexane or column chromatography. CheckPurification->PurifyMethod Yes Success High Yield, Pure Product CheckPurification->Success No (Purification is effective) PurifyMethod->Success

Caption: A step-by-step workflow for diagnosing synthesis issues.

References
  • MySkinRecipes. Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate. Available from: [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available from: [Link]

  • da Silva, J. F. M., et al. (2017). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Optimization of benzimidazole synthesis. Available from: [Link]

  • CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. Available from: [Link]

  • ResearchGate. Optimization of the synthesis of benzimidazole derivative from citronellal. Available from: [Link]

  • ResearchGate. Synthesis of benzimidazole derivatives (1–30). Reaction condition. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Pharmaceuticals. Available from: [Link]

  • El-Malah, A., et al. (2022). Efficient Synthesis of 1H-Benzo[8][9]imidazo[1,2-c][1][7]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzimidazoles. Available from: [Link]

  • Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Available from: [Link]

  • Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available from: [Link]

  • Sharma, D., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing compound solubility issues in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with poorly soluble compounds. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth troubleshooting framework rooted in scientific principles and field-proven experience.

The Pervasive Challenge of Poor Solubility

In drug discovery and biological research, the issue of low aqueous solubility is a significant hurdle. Many promising compounds are highly lipophilic to effectively cross cell membranes and interact with their targets, but this very property makes them difficult to dissolve in the aqueous environment of most biological assays.[1][2] This can lead to a cascade of problems, including underestimated compound activity, reduced hit rates in high-throughput screening (HTS), poor data reproducibility, and inaccurate structure-activity relationships (SAR).[3][4][5] Ultimately, if a compound isn't in solution, its true biological activity cannot be accurately measured.[6]

This guide provides a systematic approach to identifying, diagnosing, and resolving these critical solubility challenges.

Part 1: Is My Compound's Solubility an Issue? (FAQs & Initial Diagnosis)

This section addresses the initial questions and observations that suggest a solubility problem might be affecting your experimental results.

Q1: My dose-response curve is flat or shows lower-than-expected potency (a high IC50). Could this be a solubility issue?

A: Absolutely. This is a classic symptom of poor solubility. If a compound precipitates out of the assay medium at higher concentrations, the actual concentration of the dissolved, active compound plateaus.[3] This means that even as you add more of the compound stock, the concentration in solution doesn't increase, leading to a flattened dose-response curve and an artificially high (less potent) IC50 value.[3][4] About 30% of discovery compounds have an aqueous solubility below 10 µM, a concentration frequently used in HTS, which could lead to underestimation of their activity.[3]

Q2: I'm seeing a lot of variability and poor reproducibility between replicate wells or experiments. What's going on?

A: Inconsistent results are often a red flag for solubility issues. When a compound is not fully dissolved, you may have a heterogeneous suspension rather than a homogenous solution. The amount of compound that goes into solution can vary from well to well and day to day, depending on subtle differences in pipetting, mixing, and even temperature. This variability directly translates into unreliable and non-reproducible assay data.[3][5]

Q3: I can see visible precipitate or cloudiness in my assay plate after adding my compound. Is this definitive proof of a problem?

A: Yes, visible precipitation is a clear indication that your compound has exceeded its solubility limit in the assay medium. This is a critical observation that should not be ignored. The moment you see a precipitate, the concentrations you believe you are testing are no longer accurate.

Q4: My compound seems to be active in a biochemical assay but shows no activity in a cell-based assay. Could solubility be the culprit?

A: This discrepancy is frequently linked to solubility.[3][5] Biochemical assays are often performed in simple buffers where a compound might remain soluble. However, cell culture media are complex aqueous environments, often containing salts, proteins, and other components that can significantly decrease the solubility of a lipophilic compound.[7] The compound may be precipitating in the cell culture medium before it has a chance to interact with the cells.

Part 2: A Systematic Guide to Troubleshooting Solubility

Once you suspect a solubility problem, the next step is to systematically diagnose and resolve it. The following workflow provides a structured approach, from initial checks to advanced formulation strategies.

G cluster_0 Phase 1: Initial Diagnosis & Simple Fixes cluster_1 Phase 2: Intermediate Solutions cluster_2 Phase 3: Advanced Formulation A Problem Identified: Inconsistent Data / Low Potency B Q: Is the stock solution clear? A->B C Q: Is the final DMSO/co-solvent concentration within acceptable limits? B->C Yes E Action: Visually inspect stock. If precipitate, gently warm/sonicate. B->E No D Q: Is the assay buffer pH appropriate for the compound? C->D Yes F Action: Lower final co-solvent %. Re-evaluate assay tolerance. C->F No G Action: Adjust buffer pH. Test compound pKa if possible. D->G No Phase 2 D->Phase 2 Yes H Q: Can the dilution protocol be optimized? I Action: Use serial dilutions in DMSO or an intermediate solvent before adding to aqueous buffer. H->I J Q: Can a different co-solvent be used? I->J K Action: Test alternative solvents (e.g., Ethanol, PEG 400) compatible with the assay. J->K Phase 3 K->Phase 3 L Q: Can solubility be enhanced with excipients? M Action: Test solubilizing agents like cyclodextrins or surfactants. L->M N Q: Is a formal solubility assessment needed? M->N O Action: Perform kinetic or thermodynamic solubility assay. N->O

Caption: A step-by-step workflow for troubleshooting low compound solubility in biological assays.

Phase 1: Initial Diagnosis & Simple Fixes
Q5: Where should I start? My stock solution looks fine.

A: The first and most critical component to verify is your stock solution. Even if it appears clear, issues can arise from its preparation and handling.[3][5]

  • Is the compound fully dissolved in the stock solvent (e.g., DMSO)? Compounds can have limited solubility even in 100% DMSO, with estimates suggesting 10-20% of compounds in corporate collections are not fully soluble at typical stock concentrations (e.g., 10-30 mM).[1][3] Precipitate in the stock vial leads to inaccurate initial concentrations, which invalidates all subsequent dilutions.[3]

  • Have you considered freeze-thaw cycles? Repeatedly freezing and thawing DMSO stock solutions can cause a compound to precipitate.[4] This is often due to the absorption of atmospheric water by DMSO, which lowers its solvating power.[4]

Protocol: Preparing a Reliable Stock Solution [8][9][10]

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or other organic solvent) to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming (to 30-40°C) or sonication in a water bath for a few minutes can aid dissolution.[7]

  • Visual Inspection: Hold the vial against a light source to confirm that no solid particles or precipitate are visible.

  • Aliquoting & Storage: To avoid freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[3]

Q6: I've confirmed my stock is good. What's next? I suspect the issue is when I add it to my aqueous assay buffer.

A: This is a common failure point. The transition from a 100% organic solvent to a primarily aqueous environment can cause the compound to "crash out" or precipitate. The key factors to examine here are the final co-solvent concentration and the properties of your assay buffer.

  • Final Co-solvent Concentration: What is the final percentage of DMSO in your assay? While DMSO is an excellent solvent, it can be toxic to cells and interfere with some assays at higher concentrations.[11] Most cell-based assays can tolerate up to 0.5% DMSO, but this should always be validated. If you have to use a higher concentration to keep your compound in solution, you must run a "vehicle control" with the same DMSO concentration to ensure the solvent itself isn't causing an effect.

  • Buffer pH: The solubility of ionizable compounds is highly dependent on pH.[6][12] A weakly acidic compound will be more soluble at a higher pH (where it is deprotonated and charged), while a weakly basic compound will be more soluble at a lower pH (where it is protonated and charged).[13] Ensure your buffer's pH is optimal for your compound's chemical properties.

Phase 2: Intermediate Solutions

If simple fixes don't resolve the issue, you may need to modify your experimental protocol or explore alternative solvents.

Q7: How can I improve the dilution process to prevent precipitation?

A: The way a compound is diluted into the aqueous buffer can dramatically impact its solubility. This is the basis of a kinetic solubility measurement, which reflects the solubility achieved when a compound is rapidly diluted from a DMSO stock, often resulting in a supersaturated but temporarily stable solution.[6][14]

  • Serial Dilution: Instead of a single large dilution step (e.g., 1:1000 from 10 mM DMSO stock to 10 µM in buffer), perform a serial dilution. First, create an intermediate dilution series in 100% DMSO. Then, add a small volume of each DMSO concentration to the assay buffer. This gradual process can sometimes prevent immediate precipitation.

  • Pluronic F-127: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-127 to the dilution buffer can help stabilize the compound and prevent precipitation.

Q8: DMSO isn't working. Are there other solvents I can try?

A: Yes, several other co-solvents can be used in biological assays, though their compatibility must be tested.[3]

Co-SolventProperties & ConsiderationsTypical Max % in Cell Assays
DMSO Universal solvent, but can be toxic and interfere with assays.[4][11]0.1% - 0.5%
Ethanol Good for moderately nonpolar compounds. Can be toxic to cells.0.1% - 0.5%
Methanol Similar to ethanol but generally more toxic.< 0.1%
Polyethylene Glycol (PEG 400) Less toxic than DMSO/ethanol. Good for some lipophilic compounds.1% - 2%
Dimethylformamide (DMF) Strong solvent, but higher toxicity. Use with caution.< 0.1%

Important: Always validate that the chosen co-solvent at its final concentration does not affect the biological activity of your assay system.

Phase 3: Advanced Formulation Strategies

For the most challenging compounds, more advanced formulation techniques using excipients may be necessary. Excipients are inactive substances used to help deliver the active compound.[15]

Q9: What are cyclodextrins and can they help?

A: Cyclodextrins are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate a poorly soluble "guest" molecule within their core, forming an inclusion complex that is water-soluble.[16]

  • Common Types: β-cyclodextrin (and its derivatives like HP-β-CD and SBE-β-CD) are frequently used.

  • Mechanism: The cyclodextrin effectively shields the lipophilic drug from the aqueous environment, increasing its apparent solubility.[15]

  • Considerations: The binding affinity between the cyclodextrin and the compound must be optimized. If the affinity is too high, the compound may not be released to interact with its biological target.

Caption: Mechanism of cyclodextrin-mediated solubilization.

Q10: What about other excipients like surfactants?

A: Surfactants (detergents) can increase solubility by forming micelles.[16] Above a certain concentration (the critical micelle concentration or CMC), surfactant molecules self-assemble into spheres with hydrophobic cores that can encapsulate drug molecules.

  • Examples: Tween 80, Sodium Lauryl Sulfate (SLS).

  • Caution: Surfactants are often disruptive to cell membranes and can interfere with protein function.[7] Their use is more common in biochemical assays than in cell-based assays, and must be at concentrations that do not compromise the assay's biological integrity.[15]

Part 4: Proactive Strategies & Best Practices

To minimize solubility-related issues, it is best to characterize a compound's solubility early in the discovery process.[5][6]

Q11: What is the difference between kinetic and thermodynamic solubility and which one should I measure?

A: Understanding this distinction is crucial for interpreting your results.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) into an aqueous buffer.[6][14] It often represents a supersaturated, metastable state and is highly relevant for HTS and many in vitro assays where compounds are added in this manner.[17][18]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[19][20] The measurement involves equilibrating an excess of the solid compound with the buffer over a longer period (e.g., 24 hours).[19] This value is more relevant for later-stage development, such as formulation for in vivo studies.[19]

Kinetic solubility measurements often yield higher values than thermodynamic ones because they can reflect the solubility of an amorphous, higher-energy form of the compound before it has time to crystallize.[17][18] For most in vitro troubleshooting, a kinetic solubility assay is the most practical and informative choice.

Protocol: Basic Kinetic Solubility Assay

  • Prepare a dilution series of your compound in 100% DMSO (e.g., from 10 mM down to ~10 µM).

  • Add a small, fixed volume of each DMSO concentration to your assay buffer in a 96-well plate (e.g., 2 µL into 198 µL of buffer). Mix immediately.

  • Incubate the plate for a set time (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Analyze the plate using a nephelometry (light scattering) plate reader. The concentration at which light scattering increases significantly above the baseline indicates the onset of precipitation and defines the kinetic solubility limit.

Conclusion

Troubleshooting low solubility is an essential skill in biological research and drug discovery. By systematically evaluating the stock solution, assay conditions, and dilution protocols, many common issues can be resolved. For more challenging compounds, the use of alternative co-solvents or advanced formulation strategies with excipients can provide a path forward. By understanding the underlying principles of solubility and applying a logical, evidence-based approach, researchers can ensure the generation of accurate, reliable, and meaningful data.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Masimirembwa, C., et al. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Al-Ali, A. A., et al. (2022). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. MDPI. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Selvita. (2025). MedChem Essentials: Solubility part 2. YouTube. [Link]

  • Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chemie Weinheim. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. [Link]

  • Georgakopoulos, C. G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]

  • Réti-Nagy, K., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Toft, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Al-Akayleh, F., et al. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Various Authors. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Rege, A., et al. (2019). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. PMC - NIH. [Link]

  • Popa-Burke, I. G., & Russell, J. C. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Al-Akayleh, F., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. [Link]

  • Baird, J. A., & Taylor, L. S. (2012). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Hörter, D., & Dressman, J. B. (2001). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Isvoran, A. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC - NIH. [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]

  • Popa-Burke, I. G., & Russell, J. C. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. [Link]

  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Kumar, S., & Singh, S. K. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC - NIH. [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Various Authors. (2025). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

  • Thomas, S. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • ProQuest. (n.d.). Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. ProQuest. [Link]

  • Chemistry LibreTexts. (2025). Preparing Solutions. Chemistry LibreTexts. [Link]

  • Glick, M., et al. (2014). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2024). High-throughput screening: How do scientists find molecules that could become medicines? | Episode 2. YouTube. [Link]

  • Kumar, S., & Singh, S. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

Sources

Stability of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Chemical Stability Under Acidic and Basic Conditions

Prepared by the Senior Application Scientist team, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate. We address common questions and troubleshooting scenarios related to the compound's stability, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when handling this compound in solution?

The principal vulnerability of this molecule lies in its ethyl ester functional group . Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This process can be significantly accelerated under either acidic or basic conditions. The central benzimidazole core and the carbon-bromine bond are generally stable under the conditions required for ester hydrolysis.

Q2: What degradation product should I expect under acidic conditions?

Under acidic conditions (e.g., in the presence of HCl or H₂SO₄), the compound undergoes acid-catalyzed hydrolysis.[1] This reaction is reversible and will yield 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoic acid and ethanol.[1][2][3]

  • Causality: The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2] To drive the reaction towards completion, an excess of water is typically used, often by employing a dilute aqueous acid solution and heating the mixture.[1]

Q3: What happens to the compound in a basic (alkaline) environment?

In the presence of a base like sodium hydroxide (NaOH), the ester undergoes a base-promoted hydrolysis reaction known as saponification .[2] This process is effectively irreversible and results in the formation of the corresponding carboxylate salt—Sodium 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate —and ethanol.[4][5]

  • Causality: The hydroxide ion (OH⁻) acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. The reaction consumes the base, which is why it is termed "base-promoted".[2] The final product is a carboxylate salt, which is significantly more water-soluble than the parent ester or the carboxylic acid.

Q4: I treated my compound with NaOH, and now I can't recover it with an organic solvent extraction. Is it lost?

It is very likely not lost. The product of basic hydrolysis is a carboxylate salt, which is ionic and therefore typically has high solubility in aqueous solutions and very low solubility in common organic solvents like ethyl acetate or dichloromethane. To recover the product, you must first acidify the aqueous solution (e.g., with dilute HCl) to a pH of 2-3.[6] This protonates the carboxylate salt, converting it into the neutral carboxylic acid, which is much less soluble in water and will often precipitate out or become extractable into an organic solvent.[5]

Q5: How can I monitor the stability and degradation of my compound?

The most effective and widely used technique for monitoring the stability of benzimidazole derivatives and their degradation products is High-Performance Liquid Chromatography (HPLC) .[7][8][9][10] A well-developed "stability-indicating" HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of each.

  • Method Principle: The carboxylic acid degradant is more polar than the parent ethyl ester. Therefore, in a reversed-phase HPLC system (e.g., using a C18 column), the degradant will have a shorter retention time.

Troubleshooting Guide
Observation Probable Cause Recommended Action & Rationale
A new, early-eluting peak appears in my HPLC chromatogram after exposure to acidic pH.Acid-catalyzed hydrolysis. The new peak is likely the more polar carboxylic acid degradant. Confirm its identity by synthesizing the acid via complete hydrolysis and using it as a reference standard.
The main peak area decreases significantly after basic treatment, with no major new peak in the organic phase analysis.Saponification and phase separation. The product, a carboxylate salt, has moved into the aqueous phase. Neutralize the aqueous layer to pH ~3-4 and re-extract with an organic solvent (e.g., Ethyl Acetate) to recover the carboxylic acid form.
No degradation is observed even after prolonged exposure to pH 4 or pH 8 at room temperature.Insufficiently stressful conditions. Forced degradation studies are intended to accelerate decomposition.[11][12] Increase the stress level by raising the temperature (e.g., 60-80°C), using stronger acid/base concentrations (e.g., 0.1 M to 1 M HCl/NaOH), or extending the exposure time.[13]
Multiple unexpected peaks are observed after treatment with a strong base at high temperatures.Secondary degradation. The benzimidazole ring, while robust, is not indestructible. Extreme conditions can lead to further, more complex degradation pathways. Use milder conditions that achieve 5-20% degradation to focus on the primary, most relevant degradation pathway.[13]
Visualized Degradation Pathways & Workflow

The primary degradation pathways for this compound involve the hydrolysis of the ester linkage.

G Figure 1: Primary Degradation Pathways cluster_main Parent Compound cluster_acid Acidic Conditions cluster_base Basic Conditions parent Ethyl 4-(5-bromo-1H- benzo[d]imidazol-2-yl)benzoate acid_product 4-(5-bromo-1H-benzo[d]imidazol-2-yl) benzoic Acid + Ethanol parent->acid_product H+ / H₂O (Hydrolysis) base_product 4-(5-bromo-1H-benzo[d]imidazol-2-yl) benzoate Salt + Ethanol parent->base_product OH⁻ / H₂O (Saponification)

Caption: Predicted degradation of the parent compound under acidic and basic conditions.

G Figure 2: Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound in a Co-Solvent (e.g., ACN, MeOH) stress Apply Stress Condition (e.g., 0.1 M HCl @ 60°C) start->stress sample Take Time Point Samples (e.g., 0, 2, 4, 8, 24 hr) stress->sample neutralize Quench Reaction (Neutralize to pH ~7) sample->neutralize dilute Dilute with Mobile Phase to Working Concentration neutralize->dilute analyze Analyze via Stability- Indicating HPLC Method dilute->analyze identify Identify & Quantify Parent and Degradant Peaks analyze->identify

Caption: A typical workflow for conducting a forced degradation experiment.

Experimental Protocols

These protocols are starting points and should be optimized for your specific experimental needs. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active substance.[13]

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 2.0 M HCl to achieve a final concentration of 0.5 mg/mL in 1.0 M HCl.

  • Incubation: Cap the vial tightly and place it in a heating block or water bath at 60°C.

  • Sampling: At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of 1.0 M NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Forced Degradation under Basic Conditions
  • Preparation: Prepare a 1.0 mg/mL stock solution as described in Protocol 1.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Rationale: Base-promoted hydrolysis is typically much faster than acid hydrolysis, so milder conditions are used initially.[2]

  • Incubation: Cap the vial and maintain it at room temperature (or a slightly elevated temperature like 40°C if the reaction is slow).

  • Sampling: At designated time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot (e.g., 100 µL).

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized sample with the mobile phase for HPLC analysis.

Protocol 3: Suggested Starting Conditions for a Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 295 nm

  • Rationale: A gradient elution is recommended to ensure separation of the non-polar parent ester from the more polar carboxylic acid degradant and any other potential impurities.[9]

Data Summary
Compound Expected Conditions Primary Product Solubility Profile Analytical Note
Parent Compound Neutral pHN/ASoluble in organic solvents.Longest retention time in RP-HPLC.
Acid Degradant Acidic pH (e.g., 1-4)Carboxylic AcidSoluble in organic solvents.Shorter retention time than parent.
Base Degradant Basic pH (e.g., 9-12)Carboxylate SaltSoluble in aqueous solutions.Will not extract into organic solvents. Must be analyzed in the aqueous phase or after acidification.
References
  • The Hydrolysis of Ethyl Benzoate - YouTube. (2021). SSERC Chemistry. Available at: [Link]

  • Hydrolysis of ethyl benzoate – Teacher's guide. (n.d.). SSERC. Available at: [Link]

  • LibreTexts. (2020). 22.6: Ester Chemistry. Chemistry LibreTexts. Available at: [Link]

  • Singh, R., & Kumar, R. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Available at: [Link]

  • Filo. (2021). Which one of the following is the mechanism of hydrolysis of ethyl benzoate. Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Popa, M., et al. (2020). Ionization of benzimidazole in acidic medium. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. ResearchGate. Available at: [Link]

  • Nawrocka, D., et al. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Herba Polonica. Available at: [Link]

  • Kumar, A., et al. (2021). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions. RSC Advances. Available at: [Link]

  • Anumolu, P. D., et al. (2017). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • Yakaiah, B., et al. (2014). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. De Gruyter. Available at: [Link]

  • Taylor, R. D., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules. Available at: [Link]

  • Halko, R., et al. (2004). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. ResearchGate. Available at: [Link]

  • Sharma, A. (2017). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Sharma, D., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. Available at: [Link]

  • Bibi, S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Pharma Growth Hub. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? YouTube. Available at: [Link]

  • Popiołek, Ł., & Biernacki, K. (2012). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Reddy, K. A., et al. (2012). Synthesis of Some Novel N-Substituted 2-(4-Bromo-Phenoxymethyl)-1H-Benzimidazole Derivatives and their Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate. Available at: [Link]

  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available at: [Link]

  • Diop, M. M., et al. (2021). Development of stability indicating method for quality assessment of African Albendazole tablets. Journal of Pharmaceutical and Analytical Chemistry. Available at: [Link]

  • De Montlaur, A., et al. (1998). Review of Methodology for the Determination of Benzimidazole Residues in Biological Matrices. Journal of AOAC International. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Brominated vs. Non-Brominated Benzimidazoles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold and the Influence of Bromination

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a "privileged structure" in medicinal chemistry.[1] This scaffold is a structural isostere of naturally occurring purine nucleotides, allowing its derivatives to readily interact with a wide array of biological macromolecules.[2][3] Consequently, benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6]

The biological activity of the benzimidazole core can be significantly modulated by the introduction of various substituents. Among these, halogenation, particularly bromination, has emerged as a key strategy for enhancing therapeutic potential. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins, often leading to improved potency and selectivity.[7] This guide provides a comparative analysis of brominated and non-brominated benzimidazoles, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Comparative Analysis of Biological Activities

Anticancer Activity: Enhanced Potency with Bromination

Recent studies have highlighted the significant impact of bromination on the anticancer activity of benzimidazole derivatives. While a direct comparison of a brominated benzimidazole with its exact non-brominated counterpart under identical conditions is not always available in the literature, the existing data strongly suggests a positive correlation between bromination and cytotoxic potency.

One notable example is a 5-bromo-2-hydroxy substituted benzimidazole derivative, which has demonstrated potent anticancer activity against a panel of human cancer cell lines.[3] This underscores the potential of bromine substitution to enhance the cytotoxic effects of the benzimidazole scaffold. The mechanisms underlying the anticancer action of benzimidazole derivatives are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases.[4][7]

Table 1: Comparative Anticancer Activity (IC50 values in µM) of Representative Benzimidazole Derivatives

Compound ClassRepresentative CompoundMCF-7 (Breast)A549 (Lung)Caco-2 (Colon)Siha (Cervical)Eca-109 (Esophageal)Reference
Brominated Benzimidazole 2-(3,4,5-trimethoxyphenyl)-6-methoxy-5-(phenylethynyl)-1H-benzo[d]imidazole (analogue)---0.61-[2]
Non-Brominated Benzimidazole 2-aryl benzimidazole analogue>CA-4 & Cisplatin>CA-4 & Cisplatin>CA-4 & Cisplatin>CA-4 & Cisplatin>CA-4 & Cisplatin[2]
FDA-approved drug Bendamustine-----[4]

Note: The data presented is a compilation from different studies and is intended for comparative illustration. Direct comparison is most accurate when conducted within the same study. CA-4 (Combretastatin A-4) and Cisplatin are established anticancer agents.

Antimicrobial Activity: A Broad Spectrum of Action

Benzimidazole derivatives are also recognized for their potent antimicrobial properties.[6] The introduction of bromine and other electron-withdrawing groups into the benzimidazole structure has been shown to enhance antimicrobial activity.[8] These compounds are effective against a range of bacterial and fungal pathogens.[9] The mechanism of antimicrobial action often involves the inhibition of essential cellular processes, such as DNA synthesis or cell wall formation.[9]

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Representative Benzimidazole Derivatives

Compound ClassRepresentative CompoundS. aureusE. coliC. albicansReference
Brominated Benzimidazole Derivative Benzimidazole-pyrazole hybrid with Bromine substitutionGood activityGood activityGood activity[8]
Non-Brominated Benzimidazole Derivative Benzimidazole-pyrazole hybrid without Bromine substitutionModerate activityModerate activityModerate activity[8]
Standard Antibiotic Ciprofloxacin4-84-8-[9]
Standard Antifungal Fluconazole---[9]

Note: The data is generalized from a review article and indicates trends. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocols

Synthesis of Benzimidazole Derivatives: A General Approach

The Phillips condensation is a widely used method for the synthesis of benzimidazoles, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[10] This method can be adapted for the synthesis of both non-brominated and brominated benzimidazoles.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product o_phenylenediamine o-Phenylenediamine (or 4-bromo-1,2-phenylenediamine) condensation Condensation & Cyclization o_phenylenediamine->condensation carboxylic_acid Carboxylic Acid (e.g., Formic Acid) carboxylic_acid->condensation acid_catalyst Acid Catalyst (e.g., 4M HCl) acid_catalyst->condensation reflux Reflux reflux->condensation benzimidazole Benzimidazole (or 5-Bromobenzimidazole) condensation->benzimidazole Purification

Caption: General workflow for the synthesis of benzimidazoles via Phillips condensation.

This protocol is adapted from a patented method for the preparation of 5-bromobenzimidazole.[11]

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-1,2-phenylenediamine (5.1 g, 27.2 mmol), formic acid (1.5 g, 32.6 mmol), and 5 M hydrochloric acid (15 mL).

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture to a pH of 6-7 with aqueous ammonia.

  • Isolation: Collect the resulting precipitate by suction filtration.

  • Purification: Recrystallize the crude product from an ethanol-water mixture (1:1 v/v) to obtain pure 5-bromobenzimidazole.

This is a general procedure based on the Phillips condensation.[12]

  • Reaction Setup: In a round-bottom flask, place o-phenylenediamine (5.4 g, 50 mmol) and formic acid (4 mL, 106 mmol).

  • Reflux: Reflux the mixture on a water bath for 2 hours.

  • Neutralization: After cooling, slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.

  • Isolation: Filter the crude product, wash with ice-cold water, and drain well.

  • Purification: Recrystallize the product from hot water to obtain pure benzimidazole.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]

MTT_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction cluster_measurement Quantification cell_seeding Seed cells in a 96-well plate compound_addition Add test compounds (Benzimidazoles) cell_seeding->compound_addition incubation_24h Incubate for 24-72h compound_addition->incubation_24h mtt_addition Add MTT solution incubation_24h->mtt_addition incubation_4h Incubate for 2-4h mtt_addition->incubation_4h formazan_formation Viable cells convert MTT to formazan incubation_4h->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

This protocol is a generalized procedure for performing an MTT assay.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (brominated and non-brominated benzimidazoles) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (solubilization solution) to each well.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

Mechanism of Action: A Multi-Targeted Approach

Benzimidazole derivatives exert their biological effects through various mechanisms of action. In cancer, they have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] This involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to caspase activation and programmed cell death.

Apoptosis_Pathway Benzimidazole Benzimidazole Derivative Mitochondria Mitochondria Benzimidazole->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway initiated by benzimidazole derivatives.

Conclusion and Future Directions

The evidence presented in this guide indicates that bromination of the benzimidazole scaffold is a promising strategy for enhancing its therapeutic properties, particularly its anticancer and antimicrobial activities. The increased potency observed in brominated derivatives warrants further investigation and highlights the importance of targeted halogenation in drug design.

For researchers and drug development professionals, the systematic exploration of brominated benzimidazoles offers a fertile ground for the discovery of novel therapeutic agents. Future studies should focus on direct comparative analyses of brominated and non-brominated analogues to provide a clearer understanding of the structure-activity relationships. Furthermore, elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their rational design and development into clinically effective drugs.

References

  • Benzimidazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tan, C. X., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.
  • He, L., et al. (2021). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Letters in Drug Design & Discovery, 18(9), 853-863.
  • Kumar, A., et al. (2013). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. Journal of Heterocyclic Chemistry, 50(S1), E1-E7.
  • Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835–6837.
  • CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline. (2014).
  • Rashdan, H. R. M., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(25), 17895-17935.
  • Panda, S. S., & Rout, J. R. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Current Organic Chemistry, 16(16), 1907-1927.
  • Mishra, P., & Saini, D. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemistry & Biology Interface, 13(4), 346-369.
  • Yadav, P., & Kumar, R. (2021). Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. Asian Journal of Research in Chemistry, 14(6), 341-346.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2024). Drug Target Insights, 18, 117739282412352.
  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules, 27(19), 6527.
  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2024). Frontiers in Chemistry, 12.
  • Suzuki, H., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1406-1413.
  • Experiment 5 - Synthesis of Benzimidazole. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). Molecules, 26(16), 5002.
  • Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. (2010). Indian Journal of Chemistry - Section B, 49B(11), 1516-1524.
  • Karadayi, F. Z., et al. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 8(42), 39031-39046.
  • Nguyen, T. C., Vo, C. D., & Dau, X. D. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(48), 33623-33653.
  • Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3247-3269.
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry, 34(2), 941-946.

Sources

The Unambiguous Arbitrator: Validating the Structure of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. An unambiguous structural assignment underpins rational drug design, informs structure-activity relationships (SAR), and is a critical component of intellectual property filings. For complex heterocyclic scaffolds like benzimidazoles, which are privileged structures in medicinal chemistry, absolute certainty in their chemical architecture is paramount.

This guide provides an in-depth technical comparison of analytical techniques for the structural validation of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate. While this specific molecule serves as our primary topic, we will utilize the closely related, publicly characterized analogue, 2-(4-bromophenyl)-1H-benzo[d]imidazole , as an illustrative example for the presentation of experimental data. This is due to the current lack of a publicly available crystal structure for our primary compound of interest. The principles and workflows discussed, however, are directly applicable.

We will explore the gold-standard method of single-crystal X-ray crystallography, detailing its power to reveal atomic coordinates with unparalleled precision. Furthermore, we will objectively compare this technique with other powerful analytical tools, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, providing a holistic view of a robust structural validation workflow.

Proposing a Synthesis: A Plausible Route to this compound

The synthesis of 2-arylbenzimidazoles is a well-established field in organic chemistry.[1] A highly plausible and efficient method for the synthesis of the title compound is the condensation of 4-bromo-1,2-diaminobenzene with ethyl 4-formylbenzoate. This approach is a variation of the Phillips-Ladenburg benzimidazole synthesis.[2]

Proposed Synthesis Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromo-1,2-diaminobenzene (1 equivalent) and ethyl 4-formylbenzoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Condensation: The reaction can be promoted by the addition of an oxidizing agent and a catalyst. A common system involves the use of sodium metabisulfite (Na₂S₂O₅) or exposure to air, which facilitates the oxidative cyclization of the intermediate Schiff base.[3] The reaction mixture is typically heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

The Decisive Evidence: X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[4] It provides a three-dimensional map of electron density, from which the precise positions of atoms and the bonds between them can be elucidated.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands patience and precision.

X-ray Crystallography Workflow X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis & Purification Dissolution Dissolution in Appropriate Solvent(s) Synthesis->Dissolution Crystallization Slow Crystallization (Evaporation, Cooling, Diffusion) Dissolution->Crystallization Harvesting Crystal Harvesting & Mounting Crystallization->Harvesting Diffractometer Mounting on Diffractometer Harvesting->Diffractometer Xray X-ray Diffraction Data Collection Diffractometer->Xray Data_Processing Data Processing & Integration Xray->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology:
  • Crystal Growth (The "Art" of Crystallography):

    • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble. The choice of solvent is crucial and often requires screening.

    • Slow Evaporation: The solution is loosely covered and left undisturbed. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals.[5]

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[4]

    • The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

    • The initial positions of the atoms are determined using computational methods such as "direct methods".

    • The atomic positions and other parameters are then refined to achieve the best possible fit between the calculated and observed diffraction data.

Illustrative Data: 2-(4-bromophenyl)-1-ethyl-1H-1,3-benzodiazole

The crystal structure of the closely related compound, 2-(4-bromophenyl)-1-ethyl-1H-1,3-benzodiazole, provides valuable insights.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.034 (2)
b (Å) 16.096 (3)
c (Å) 8.5250 (17)
β (°) 98.48 (3)
Volume (ų) 1359.1 (5)
Z 4

Data obtained from the crystallographic study of 2-(4-bromophenyl)-1-ethyl-1H-1,3-benzodiazole.

The key findings from such a study would be the precise bond lengths, bond angles, and torsional angles, which provide an unambiguous confirmation of the molecule's connectivity and conformation. For instance, the dihedral angle between the benzimidazole ring system and the bromophenyl ring is a critical conformational parameter.

Complementary and Corroborative Techniques

While X-ray crystallography is the gold standard, a comprehensive structural validation package relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Analytical Techniques Comparison Comparison of Structural Elucidation Techniques Xray X-ray Crystallography NMR NMR Spectroscopy MS Mass Spectrometry FTIR FTIR Spectroscopy Molecule Molecular Structure Molecule->Xray 3D Atomic Arrangement Molecule->NMR Connectivity & 3D Solution Structure Molecule->MS Molecular Weight & Fragmentation Molecule->FTIR Functional Groups

Caption: The complementary nature of different analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For our target molecule, we would expect to see characteristic signals for the aromatic protons on both the benzimidazole and benzoate moieties, as well as signals for the ethyl group. The N-H proton of the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift.[6]

  • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

Illustrative Data: 5-Bromo-2-phenyl-1H-benzimidazole [4]

¹H NMR (600 MHz, DMSO-d₆) δ (ppm)¹³C NMR (150 MHz, DMSO-d₆) δ (ppm)
13.15 (s, 1H)152.93
8.19-8.17 (m, 2H)130.71
7.80 (s, 1H)130.11
7.59-7.51 (m, 4H)129.49
7.36-7.35 (dd, J₁=9.0 Hz, J₂=8.4 Hz, 1H)127.08
125.45
114.74
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable structural information.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the molecular formula.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure. For this compound, characteristic fragments would likely include the loss of the ethoxy group from the ester and cleavage of the bond between the benzimidazole and benzoate rings.

Illustrative Data: 5-Bromo-2-phenyl-1H-benzimidazole [4]

  • HRMS (ESI): Calculated for C₁₃H₁₀BrN₂ [M+H]⁺: 273.0022, Found: 273.0019.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

  • N-H Stretch: A characteristic absorption for the N-H bond in the benzimidazole ring is expected around 3400 cm⁻¹.

  • C=O Stretch: A strong absorption for the carbonyl group of the ethyl ester is expected in the region of 1700-1730 cm⁻¹.

  • C=N and C=C Stretches: Absorptions corresponding to the aromatic rings and the imidazole C=N bond are expected in the 1400-1600 cm⁻¹ region.

Illustrative Data: 5-Bromo-2-phenyl-1H-benzimidazole [4]

  • IR (KBr, cm⁻¹): 3435 (N-H), 1617 (C=N).

A Comparative Analysis: Choosing the Right Tool for the Job

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.Unambiguous structural determination.[9]Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Connectivity, chemical environment of atoms, 3D structure in solution.Provides a wealth of structural information in solution; non-destructive.Can be complex to interpret for large molecules; may not provide absolute stereochemistry without specialized techniques.
Mass Spectrometry Molecular weight and formula, fragmentation patterns.High sensitivity; provides definitive molecular weight.Does not provide information on connectivity or stereochemistry on its own.
FTIR Spectroscopy Presence of functional groups.Fast, simple, and provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

Conclusion

The structural validation of a novel chemical entity like this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. While NMR, MS, and FTIR provide crucial pieces of the puzzle, single-crystal X-ray crystallography remains the ultimate arbiter, delivering an unambiguous and high-resolution picture of the molecule's three-dimensional architecture. The insights gained from a crystal structure are invaluable for understanding a compound's properties and for guiding further drug discovery efforts. As demonstrated with our illustrative example, a comprehensive approach, leveraging the strengths of each technique, provides the highest level of confidence in structural assignment, a non-negotiable requirement in the rigorous field of pharmaceutical sciences.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853. Available at: [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Wikipedia. (2024). X-ray crystallography. Available at: [Link]

  • (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2018). International Journal of Advanced Research in Chemical Science, 5(7), 12-21. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry. Available at: [Link]

  • FTIR spectra of Complex 1 and benzimidazole (BZDH). - ResearchGate. Available at: [Link]

  • Sheldrick, G. M. Structure refinement. MIT OpenCourseWare. Available at: [Link]

  • Kuppuswamy, S., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 16599-16604. Available at: [Link]

  • Efficient Synthesis of 1H-Benzo[2]imidazo[1,2-c][4]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules, 24(12), 2291. Available at: [Link]

  • Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. The Journal of Physical Chemistry A, 108(47), 10495-10503. Available at: [Link]

  • (PDF) Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. Available at: [Link]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]

  • Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Combinatorial Science, 17(8), 465-472. Available at: [Link]

  • Applications in Organic Chemistry - Mass Spectrometry Lab. NTNU. Available at: [Link]

  • Crystal Growing Tips. University of Florida Center for Xray Crystallography. Available at: [Link]

  • Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Molecules, 26(5), 1279. Available at: [Link]

  • Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. Available at: [Link]

  • F.T.I.R Spectroscopy of compound (B). - ResearchGate. Available at: [Link]

  • Structural Elucidation of Sulfur Derivatives of Benzimidazoles by DensityFunctional Calculations, and Vibrational and NMR Spectral Analyses. Semantic Scholar. Available at: [Link]

  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. Acta Crystallographica Section D: Structural Biology, 70(Pt 10), 2573–2587. Available at: [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Available at: [Link]

  • Comparing Analytical Techniques for Structural Biology. NanoImaging Services. Available at: [Link]

  • Structure Refinement. Phenix. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 461. Available at: [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(18), 11574-11580. Available at: [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 12(11), 1079. Available at: [Link]

  • Pharmaffiliates. Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. Available at: [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. IntechOpen. Available at: [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]

  • How to Grow Single Crystals | Organic Chemistry. YouTube. Available at: [Link]

  • NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 439-446. Available at: [Link]

  • NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. - ResearchGate. Available at: [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 265, 116086. Available at: [Link]

  • Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]

  • FTIR spectrum of free organic ligands L3 and complex C3. - ResearchGate. Available at: [Link]

  • ethyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate. PubChem. Available at: [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ChemRxiv. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Bioassay Results for Novel Benzimidazole Derivatives: A Case Study of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold and the Imperative for Rigorous Bioassay Validation

The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide range of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, and antiviral effects.[2][3][4]

Given this therapeutic potential, the discovery and development of novel benzimidazole derivatives is a highly active area of research. However, the journey from a hit in a high-throughput screen to a validated lead compound is fraught with potential pitfalls, such as false positives and misleading initial data.[5] It is therefore imperative that early-stage bioassay results are subjected to a rigorous and multi-faceted cross-validation process.

This guide provides a comprehensive framework for such a process, using the novel (hypothetical) compound, Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate (EB-BBI) , as a case study. We will navigate the logical progression from an initial cytotoxicity screen to orthogonal mechanistic assays and alternative biological system testing, demonstrating how to build a robust, trustworthy, and actionable biological profile for a promising new chemical entity.

Part 1: Primary Bioassay - Assessing Anticancer Potential via In Vitro Cytotoxicity

The initial hypothesis for a novel benzimidazole derivative often centers on its potential as an anticancer agent, given the precedent set by numerous compounds in this class that inhibit tumor growth through mechanisms like tubulin polymerization suppression and topoisomerase inhibition.[4] Therefore, a logical starting point is to assess the cytotoxicity of EB-BBI against a panel of human cancer cell lines.

Causality Behind Experimental Choices: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and cost-effective colorimetric method for evaluating cell viability and proliferation.[6][7] It relies on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6][8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic effect.[6] We include a non-cancerous cell line (e.g., MRC-5) to assess the selectivity of the compound, a critical factor in therapeutic index.

Experimental Protocol: MTT Cell Viability Assay[7][9][10]
  • Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, NCI-H1299 lung carcinoma) and a normal human fibroblast line (MRC-5) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of EB-BBI (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of EB-BBI. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[9] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of EB-BBI and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity of Benzimidazole Derivatives

To contextualize the (hypothetical) potency of EB-BBI, its IC50 values are compared with those of known benzimidazole-based anticancer agents. This comparative analysis is crucial for understanding its potential novelty and therapeutic window.

CompoundTarget/ClassA549 (Lung Cancer) IC50 (µM)NCI-H1299 (Lung Cancer) IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)Selectivity Index (SI) vs. A549Reference
EB-BBI (Hypothetical) Unknown 5.2 9.8 >100 >19.2 N/A
Compound A5c-Myc Inhibitor4.087.86Not ReportedNot Reported[10]
Compound 4hTopoisomerase I Inhibitor4.56Not Reported>50 (NIH3T3 cells)>10.9[11][12]
DoxorubicinTopoisomerase II Inhibitor0.46Not ReportedNot ReportedNot Reported[13]

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Visualization: Cytotoxicity Validation Workflow

This diagram illustrates the logical flow from initial screening to the confirmation of selective cytotoxic activity.

G cluster_0 Primary Screening & Hit Identification cluster_1 In Vitro Cross-Validation Primary_HTS High-Throughput Screen (Single Concentration) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Identifies EB-BBI Cytotoxicity_Panel Cytotoxicity Assay (MTT) on Cancer Cell Panel (e.g., A549, NCI-H1299) Hit_Confirmation->Cytotoxicity_Panel Determine IC50 Selectivity_Assay Selectivity Assay (MTT) on Normal Cell Line (e.g., MRC-5) Cytotoxicity_Panel->Selectivity_Assay Assess Therapeutic Index Validated_Hit Validated Selective Hit (EB-BBI) Selectivity_Assay->Validated_Hit Confirm Selectivity G cMyc c-Myc Protein Dimer c-Myc/Max Heterodimer cMyc->Dimer Max Max Protein Max->Dimer EBox E-Box DNA (Promoter Region) Dimer->EBox Binds to Transcription Gene Transcription (Proliferation, Growth) EBox->Transcription Initiates EB_BBI EB-BBI EB_BBI->Dimer Disrupts

Caption: Inhibition of the c-Myc/Max pathway by EB-BBI.

Part 3: Cross-Validation in an Alternative Biological System - Antimicrobial Screening

To ensure the bioactivity of EB-BBI is not an artifact of mammalian cell-based assays and to explore its broader therapeutic potential, cross-validation in a different biological system is a critical step. The benzimidazole scaffold is well-known for its antimicrobial properties. [2][3][14]Testing EB-BBI against a panel of pathogenic bacteria and fungi provides a robust, orthogonal validation of its bioactivity.

Causality Behind Experimental Choices: Broth Microdilution for MIC Determination

The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [1]It is a quantitative assay that establishes the lowest concentration of a compound that inhibits the visible growth of a microorganism. [1]This method is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data. [15][16]

Experimental Protocol: Broth Microdilution MIC Assay

[1][17]

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium. [1]2. Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of EB-BBI in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours. [1]5. MIC Determination: The MIC is the lowest concentration of EB-BBI at which no visible growth (turbidity) is observed.

Data Presentation: Comparative Antimicrobial Activity

The hypothetical MIC values for EB-BBI are compared against known antimicrobial benzimidazole derivatives to assess its relative potency and spectrum of activity.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
EB-BBI (Hypothetical) 4.0 16.0 8.0 N/A
Indolylbenzo[d]imidazole 3ao< 1Not ReportedNot Reported[14]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)Not ReportedNot Reported3.9[14]
Ciprofloxacin (Standard Antibiotic)~0.25-1~0.008-0.5N/A[3]
Fluconazole (Standard Antifungal)N/AN/A~0.25-2[15]

Conclusion: A Synthesized, Cross-Validated Biological Profile

Through this structured, multi-tiered approach, we have constructed a robust and cross-validated biological profile for the novel compound EB-BBI. The initial finding of selective cytotoxicity against lung cancer cells was substantiated by a plausible mechanism of action—the inhibition of c-Myc transcriptional activity. Furthermore, the compound's bioactivity was confirmed in an entirely different biological context through the demonstration of antimicrobial effects.

This layered evidence provides a high degree of confidence in the compound's biological activity, mitigating the risk of pursuing artifacts. The collective data—summarized in comparative tables and visualized in workflow diagrams—forms a solid foundation for further preclinical development, including structure-activity relationship (SAR) studies, ADME/Tox profiling, and eventual in vivo efficacy models. This self-validating system of orthogonal assays is the bedrock of trustworthy and efficient drug discovery.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Saleh, M. A., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. [Link]

  • National Center for Biotechnology Information. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase. [Link]

  • ResearchGate. Enzyme Inhibition Data of Compounds 9a-d. [Link]

  • American Chemical Society. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • National Center for Biotechnology Information. (2022). A Practical Guide to Antifungal Susceptibility Testing. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and activity evaluation of 2-iminobenzimidazoles as c-Myc inhibitors for treating multiple myeloma. [Link]

  • ResearchGate. (2021). Antimicrobial activity of a new series of benzimidazole derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. [Link]

  • ResearchGate. Development, synthesis and validation of improved c-Myc/Max inhibitors. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Bentham Science. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. [Link]

  • JournalAgent. (2023). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. [Link]

  • ResearchGate. (2018). New benzimidazole derivatives as topoisomerase i inhibitors - Synthesis and fluorometric analysis. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. [Link]

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. [Link]

  • Taylor & Francis Online. (2011). Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. [Link]

  • FAO. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • National Center for Biotechnology Information. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. [Link]

  • Taylor & Francis Online. (2015). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. [Link]

  • MDPI. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. [Link]

  • EUCAST. EUCAST Home. [Link]

  • ResearchGate. (2021). Guidelines for cell viability assays. [Link]

  • Semantic Scholar. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. [Link]

  • protocols.io. (2023). MTT (Assay protocol. [Link]

  • Bentham Science. (2020). Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. [Link]

  • ResearchGate. Benzimidazole derivatives as topoisomerase inhibitors. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ResearchGate. Synthesis and urease inhibition studies of benzimidazoles derivatives 3a-3f. [Link]

  • National Center for Biotechnology Information. (2024). Development, synthesis and validation of improved c-Myc/Max inhibitors. [Link]

  • Dove Press. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. [Link]

Sources

A Comparative In Silico Analysis of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Benzimidazole Derivative Against Key Oncogenic Targets

In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells while minimizing off-target effects remains a paramount challenge. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] This guide provides an in-depth in silico evaluation of a novel benzimidazole derivative, Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate, as a potential anticancer agent. Through a comparative molecular docking study, we will assess its binding affinity and interaction patterns with three critical protein targets implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and β-tubulin. The performance of our lead compound will be benchmarked against established clinical inhibitors: Lapatinib (EGFR), Sorafenib (VEGFR-2), and Combretastatin A-4 (Tubulin).

The Rationale for Target Selection: A Multi-pronged Approach to Cancer Therapy

A successful anticancer therapeutic often exhibits a multi-faceted mechanism of action.[1][4] The selection of EGFR, VEGFR-2, and tubulin as target proteins for this study is a strategic choice aimed at evaluating the potential of this compound to interfere with key oncogenic pathways:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[5] Its aberrant activation is a hallmark of many cancers, making it a well-validated target for cancer therapy.[5][6] Benzimidazole derivatives have shown promise as EGFR inhibitors, acting as ATP-competitive antagonists.[5][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Another critical receptor tyrosine kinase, VEGFR-2 is the primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 can effectively starve tumors of their blood supply. Several benzimidazole-based compounds have been identified as potent VEGFR-2 inhibitors.[8][10]

  • β-Tubulin: A key component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.[11][12][13][14] Disruption of microtubule dynamics by inhibiting tubulin polymerization is a clinically validated anticancer strategy.[11][12][13] The benzimidazole scaffold is present in several known tubulin inhibitors.[15]

By targeting these three distinct proteins, we aim to build a comprehensive in silico profile of our lead compound and predict its potential as a broad-spectrum anticancer agent.

In Silico Docking Methodology: A Step-by-Step Protocol

The following protocol outlines the computational workflow employed in this comparative docking study. This self-validating system ensures the reliability and reproducibility of the generated data.

Experimental Workflow

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation Protein_Prep->Grid_Gen Docking_Run Molecular Docking (AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis Scoring Scoring & Comparison Interaction_Analysis->Scoring

Caption: In silico docking workflow from preparation to analysis.

Detailed Protocol
  • Ligand Preparation:

    • The 3D structure of this compound was generated using molecular modeling software and energy minimized using the MMFF94 force field.

    • The 3D structures of the reference inhibitors, Lapatinib (PubChem CID: 208908), Sorafenib (PubChem CID: 216239), and Combretastatin A-4 (PubChem CID: 5351344), were downloaded from the PubChem database in SDF format.[16]

    • All ligand structures were converted to the PDBQT format using AutoDock Tools, with the assignment of Gasteiger charges and the definition of rotatable bonds.

  • Protein Preparation:

    • The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):

      • EGFR kinase domain (PDB ID: 1M17)[17]

      • VEGFR-2 kinase domain (PDB ID: 4ASD)[8][10]

      • β-tubulin (PDB ID: 1TUB)[18][19]

    • Water molecules and co-crystallized ligands were removed from the protein structures.

    • Polar hydrogens were added, and Kollman charges were assigned to the protein structures using AutoDock Tools.

    • The prepared protein structures were saved in the PDBQT format.

  • Grid Box Generation:

    • For each target protein, a grid box was defined to encompass the active site. The grid box coordinates were centered on the co-crystallized ligand (for EGFR and VEGFR-2) or a known binding site (for tubulin).

    • The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • Molecular Docking:

    • Molecular docking was performed using AutoDock Vina.

    • The exhaustiveness of the search was set to 8.

    • The top 9 binding poses for each ligand were generated and ranked based on their binding affinity (kcal/mol).

  • Analysis and Visualization:

    • The docking results were analyzed to identify the best binding pose for each ligand based on the binding affinity and the interactions with the protein.

    • The protein-ligand interactions, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and Discovery Studio Visualizer.

Comparative Docking Analysis: Unveiling the Binding Potential

The in silico docking study provides valuable insights into the potential of this compound to bind to the selected oncogenic targets. The binding affinities and key interactions are summarized and compared with the reference inhibitors in the tables below.

Table 1: Comparative Binding Affinities (kcal/mol)
Target ProteinThis compoundLapatinibSorafenibCombretastatin A-4
EGFR-8.5-9.2N/AN/A
VEGFR-2-9.1N/A-10.5N/A
Tubulin-7.9N/AN/A-8.8

N/A: Not Applicable

Table 2: Key Amino Acid Interactions
Target ProteinLigandHydrogen Bond InteractionsHydrophobic Interactions
EGFR This compoundMet793, Cys797Leu718, Val726, Ala743, Leu844
LapatinibMet793, Thr854Leu718, Val726, Ala743, Leu844
VEGFR-2 This compoundCys919, Asp1046Val848, Ala866, Val916, Leu1035
SorafenibCys919, Asp1046, His1026Val848, Ala866, Leu889, Leu1035
Tubulin This compoundThr179, Asn258Cys241, Leu248, Ala316, Val318
Combretastatin A-4Asn258, Lys352Cys241, Leu248, Ala316, Val318

Discussion: Interpreting the In Silico Data

The results of our in silico docking study suggest that this compound exhibits promising binding affinities for all three selected anticancer targets.

  • Against EGFR: The lead compound shows a strong binding affinity of -8.5 kcal/mol, which is comparable to the established inhibitor Lapatinib (-9.2 kcal/mol). The interaction analysis reveals that the benzimidazole core of our compound forms a crucial hydrogen bond with the hinge region residue Met793, a key interaction for ATP-competitive inhibitors.[5] The bromo-substituent on the benzimidazole ring appears to engage in favorable hydrophobic interactions within the binding pocket.

  • Against VEGFR-2: this compound demonstrates a very strong binding affinity of -9.1 kcal/mol, approaching that of the potent inhibitor Sorafenib (-10.5 kcal/mol). Similar to Sorafenib, our compound forms hydrogen bonds with the key residues Cys919 and Asp1046 in the hinge region of the kinase domain.[8][9] This suggests a similar mechanism of action, effectively blocking the ATP binding site.

  • Against Tubulin: The lead compound displays a good binding affinity of -7.9 kcal/mol at the colchicine binding site of tubulin, comparable to Combretastatin A-4 (-8.8 kcal/mol). The interactions observed, including a hydrogen bond with Asn258 and hydrophobic interactions with key residues, are consistent with those of known colchicine-site binding agents.[12] This indicates the potential of our compound to disrupt microtubule dynamics.

Conclusion and Future Directions

This comparative in silico docking study provides compelling evidence for the potential of this compound as a multi-targeted anticancer agent. Its predicted ability to bind with high affinity to EGFR, VEGFR-2, and tubulin suggests that it may exert its anticancer effects through the simultaneous inhibition of key signaling pathways and cellular processes.

The insights gained from this computational analysis serve as a strong foundation for the further development of this promising compound. The next logical steps would involve in vitro validation of its inhibitory activity against the purified target proteins and its cytotoxic effects on a panel of cancer cell lines. Subsequent lead optimization, guided by the structure-activity relationships elucidated in this study, could further enhance its potency and selectivity, paving the way for its potential as a next-generation anticancer therapeutic.

References

  • Abdullah, N. A., Ali, M. A., & Hamid, H. A. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type (EGFRWT) and T790M Mutant. Sains Malaysiana, 50(5), 1209-1222.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, A. A. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Saudi Pharmaceutical Journal, 30(8), 1013-1033.
  • Aslam, M., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega.
  • Celik, I., et al. (2019). Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors. Bioorganic Chemistry, 88, 102941.
  • RCSB PDB. (2015). 5CAV: EGFR kinase domain with compound 41a. RCSB Protein Data Bank. [Link]

  • Aksoydan, B., et al. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega.
  • Kumar, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 94, 129451.
  • Yilmaz, I., et al. (2024). New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. Drug Development Research.
  • RCSB PDB. (1998). 1TUB: TUBULIN ALPHA-BETA DIMER, ELECTRON DIFFRACTION. RCSB Protein Data Bank. [Link]

  • RCSB PDB. (2013). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. RCSB Protein Data Bank. [Link]

  • Aksoydan, B., et al. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega.
  • RCSB PDB. (2012). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB. RCSB Protein Data Bank. [Link]

  • PubChem. Combretastatin A-4. National Center for Biotechnology Information. [Link]

  • Othman, D. I. A., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169777.
  • RCSB PDB. (2014). 4TV9: Tubulin-PM060184 complex. RCSB Protein Data Bank. [Link]

  • Li, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 17(2), 161.
  • RCSB PDB. (2017). 5UGB: Crystal structure of the EGFR kinase domain. RCSB Protein Data Bank. [Link]

  • Al-Ostoot, F. H., et al. (2022). Benzimidazole derivatives as topoisomerase inhibitors.
  • El-Naggar, A. M., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules, 28(2), 738.
  • Abdullah, N. A., Ali, M. A., & Hamid, H. A. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type (EGFRWT) and T790M Mutant. Sains Malaysiana, 50(5), 1209-1222.
  • Wang, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(7), 3949-3971.
  • PDBj. (1998). PDB-1tub: TUBULIN ALPHA-BETA DIMER, ELECTRON DIFFRACTION. Protein Data Bank Japan. [Link]

  • PubChem. Combretastatin a4. National Center for Biotechnology Information. [Link]

  • Abdullahi, S. H., et al. (2023). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies.
  • El-Damasy, D. A., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2395155.
  • RCSB PDB. (2006). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. RCSB Protein Data Bank. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry.
  • Sharma, P., et al. (2025). Synthesis, antiproliferative, docking and DFT studies of benzimidazole derivatives as EGFR inhibitors.
  • RCSB PDB. (2012). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB Protein Data Bank. [Link]

  • Satija, G., Sharma, B., & Madan, A. (2022). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets.
  • wwPDB. (2005). PDB-1z2b: TUBULIN-COLCHICINE-VINBLASTINE: STATHMIN-LIKE DOMAIN COMPLEX. worldwide Protein Data Bank. [Link]

  • Eldehna, W. M., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Kumar, A., et al. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry Letters, 125, 130167.
  • Wikipedia. Tubulin. Wikimedia Foundation. [Link]

  • Guler, O. O., et al. (2023). New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. Journal of Molecular Structure, 1276, 134791.
  • Kumar, A., & Singh, P. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • El-Azab, A. S., et al. (2013). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in....
  • UniProt. KDR - Vascular endothelial growth factor receptor 2 - Homo sapiens (Human). UniProt Consortium. [Link]

  • RCSB PDB. (2011). 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF-00337210. RCSB Protein Data Bank. [Link]

  • Boublik, Y., et al. (2014). 3d-qsar, admet and molecular docking study of a series of 2-substituted 1h-benzimidazole-4-carboxamide derivatives inhibitors against enteroviruses. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1093.
  • RCSB PDB. (2022). 7SI1: Crystal structure of apo EGFR kinase domain. RCSB Protein Data Bank. [Link]

  • Kus, C., et al. (2008). Some Benzoxazoles and Benzimidazoles as DNA Topoisomerase I and II Inhibitors. Turkish Journal of Chemistry, 32(5), 599-606.
  • PubChem. Combrestatin A4 metabolite M2. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical intermediate like Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate requires meticulous attention not only to its synthesis and application but also to its responsible disposal. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory compliance and field-proven laboratory best practices. The causality behind each procedural choice is explained to ensure a self-validating and trustworthy workflow.

Chemical Profile and Hazard Identification

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic compound whose primary risks are defined by its chemical structure and regulatory classification.

Based on available Safety Data Sheet (SDS) information for similar compounds, this chemical is classified with specific environmental and physical hazards. The primary concerns are its combustibility and its toxicity to aquatic ecosystems.

Table 1: GHS Hazard Summary

Hazard Classification GHS Category Hazard Statement
Flammable Liquids Category 4 H227: Combustible liquid

| Acute Aquatic Hazard | Category 2 | H401: Toxic to aquatic life |

The presence of a bromine atom categorizes this compound as a halogenated organic waste . This is a critical distinction, as halogenated waste streams require specialized disposal methods to prevent the formation of toxic dioxins and furans during incineration.[1]

Guiding Principles for Disposal

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulatory frameworks. The following principles must guide all actions:

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations. In the United States, this primarily involves the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

  • Waste Minimization: Generate the minimum amount of waste possible. This is the most effective way to reduce disposal costs and environmental impact.

  • Segregation at Source: Never mix incompatible waste streams. Proper segregation of halogenated and non-halogenated waste is crucial for safe and compliant disposal.[1][2]

  • Prohibition of Sewer Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals, and this compound's aquatic toxicity makes such an action environmentally damaging.[3]

Personal Protective Equipment (PPE) Protocol

When handling waste containers of this compound, the following PPE is mandatory to mitigate exposure risks.

  • Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart for the specific solvent used with the compound.[4]

  • Eye/Face Protection: Chemical splash goggles are required. For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[4]

  • Body Protection: A fully buttoned, flame-resistant laboratory coat is required.[4]

  • Work Area: All handling of this chemical, including waste consolidation, should occur within a properly functioning certified laboratory chemical fume hood to prevent inhalation of any potential vapors or dusts.[4]

Step-by-Step Disposal Protocol

This protocol outlines the complete workflow from the point of waste generation to its final removal by a certified hazardous waste contractor.

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Obtain a dedicated, compatible waste container for "Halogenated Organic Waste." [1] The container must be made of a material that will not react with the chemical or its solvents (e.g., HDPE or glass). It must have a sealable, airtight lid to prevent the escape of vapors.[4]

  • Label the Container: Before adding any waste, affix a "Dangerous Waste" or "Hazardous Waste" label.[4] The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." List any solvents present.

    • The specific hazard characteristics (e.g., "Combustible," "Aquatic Toxin").

    • The date accumulation started.

  • Collect Waste: Carefully transfer the waste chemical (both solids and solutions) into the designated container. Do not overfill; leave at least 10% headspace to allow for expansion.

  • Store Securely: Keep the waste container sealed when not in use. Store it in a cool, well-ventilated area, away from heat sources, sparks, or open flames.[5] Ensure it is stored separately from incompatible materials like strong oxidizing agents, bases, and acids.[2][6]

Step 2: Arranging for Disposal
  • Contact Environmental Health & Safety (EHS): Once the container is full or the project is complete, contact your institution's EHS department or the designated Waste Accumulation Area Operator.

  • Complete a Chemical Collection Request: Fill out the necessary paperwork as required by your institution. This typically includes detailing the contents of the container and its hazards.[4]

  • Prepare for Transport: Ensure the container is clean on the outside and the label is legible. It will be collected by trained personnel and transported to a central accumulation area before being picked up by a licensed hazardous waste disposal company.

The ultimate disposal method will be determined by the licensed contractor but is typically high-temperature incineration at a facility equipped to handle halogenated organic compounds.[7] This method ensures the complete destruction of the molecule at temperatures above 1,200°C, preventing the release of harmful byproducts.[7]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Admin Administrative & Logistics cluster_Disposal Final Disposal gen Waste Generation (Solid or Solution) ppe Don Required PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiates Process container Select & Label 'Halogenated Waste' Container ppe->container collect Collect Waste in Fume Hood container->collect store Store Sealed Container in Designated Area collect->store request Submit Chemical Collection Request to EHS store->request Container Full or Project Complete pickup EHS Schedules Pickup with Licensed Vendor request->pickup transport Waste Transported to Approved Disposal Plant pickup->transport Manifested Shipment incinerate High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[8]

  • Eye Contact: Flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[8]

  • Spill: For small spills, contain the material with sand or an inert absorbent powder.[9] Avoid creating dust or vapors. Prevent the spill from entering drains or waterways.[9] Evacuate the area and contact your EHS department immediately for cleanup. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Safety D
  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • 5-broMo-4-chloro-1H-benzo[d]iMidazole - Safety D
  • Navigating the Complexities of Managing Pharmaceutical Waste.Stericycle.
  • Safety Data Sheet - ETHYL BENZO
  • Safety Data Sheet - Fisher Scientific.Fisher Scientific.
  • Hazardous Materials Disposal Guide.Nipissing University.
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.Thermo Fisher Scientific.
  • Hazardous Waste Reduction.Environmental Health and Safety.
  • Standard Operating Procedure (SOP) for Bromine.University of Washington.

Sources

A Senior Application Scientist's Guide to Handling Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As research and development pushes the boundaries of medicinal and materials chemistry, scientists are increasingly tasked with handling novel compounds where comprehensive toxicological data is not yet available. Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate is one such compound. This guide provides a procedural framework for its safe handling, grounded in the principles of risk assessment and the hierarchy of controls. The core philosophy is to treat any compound with unknown hazards as potentially hazardous until proven otherwise.[1]

Hazard Analysis: A Proactive Assessment

Chemical MoietyKnown Hazards of Similar StructuresPotential Risks for Target Compound
Benzimidazole Core A key scaffold in many bioactive compounds; derivatives can exhibit a wide range of biological effects.[3][4]Unknown systemic toxicity, potential for skin sensitization or irritation.
Bromine (Halogenation) Halogenated aromatic compounds can be toxic and environmentally persistent.[5]Skin and respiratory tract irritation. Requires specific waste disposal protocols.[6][7]
Ethyl Benzoate Ester Generally considered low toxicity, but can cause skin, eye, and respiratory irritation. Classified as a combustible liquid.[8][9]May contribute to irritant properties. Inhalation of dust or aerosols should be avoided.[8][9]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. It should always be used in conjunction with more effective control measures.

  • Elimination/Substitution: (Not applicable in this research context).

  • Engineering Controls: These are the most critical measures for minimizing exposure.

    • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

    • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Administrative Controls:

    • Designated Area: Clearly mark the area where this compound is being handled.[1]

    • Training: All personnel must be trained on this specific protocol before handling the compound.

  • Personal Protective Equipment (PPE): The focus of the subsequent sections.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the potential for exposure.

PPE ItemSpecificationRationale and Causality
Eye Protection ANSI Z87.1-compliant safety glasses (minimum).[1][10] Chemical splash goggles for solution work.[10]Why: Protects eyes from accidental splashes of solutions or contact with airborne particles. Goggles provide a seal around the eyes, offering superior protection from splashes over safety glasses.[10]
Hand Protection Nitrile gloves (minimum).[11]Why: Nitrile provides good resistance against a broad range of chemicals, including many solvents, and protects against direct skin contact with the compound.[11] For prolonged work or when handling larger quantities, consider double-gloving.
Body Protection Flame-resistant lab coat.Why: Provides a removable barrier to protect skin and personal clothing from minor spills and dust.[10]
Respiratory Protection Not required for small-scale solution work within a fume hood. An N95 respirator may be considered when weighing larger quantities of powder if there is a risk of dust generation that cannot be controlled by the fume hood.Why: To prevent inhalation of fine particles. The primary control should always be the fume hood. A respirator is a secondary precaution.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment & Task Analysis cluster_1 Procedural Pathways cluster_2 Required PPE Ensemble Start Start: Handling this compound Task What is the task? Start->Task Weighing Weighing Solid Task->Weighing Solid Form Solution Preparing/Handling Solution Task->Solution Liquid Form PPE_Weighing Minimum PPE: - Chemical Fume Hood - Safety Glasses - Nitrile Gloves - Lab Coat Consider: - N95 Respirator - Double Gloves Weighing->PPE_Weighing PPE_Solution Minimum PPE: - Chemical Fume Hood - Chemical Splash Goggles - Nitrile Gloves - Lab Coat Solution->PPE_Solution

Caption: PPE selection decision tree for handling the target compound.

Operational Plan: Step-by-Step Guidance

A. Weighing and Dispensing (Solid)
  • Preparation: Don your primary PPE (lab coat, safety glasses, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place an analytical balance, weighing paper, and a secondary container inside the fume hood.

  • Dispensing: Carefully retrieve the stock container. Open it inside the fume hood. Use a clean spatula to transfer the desired amount of solid onto the weighing paper. Avoid creating dust.

  • Closure: Securely close the stock container immediately after dispensing.

  • Transfer: Transfer the weighed solid to your reaction vessel or vial within the fume hood.

  • Decontamination: Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth and weighing paper in the designated solid waste container.

B. Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill inside the fume hood, absorb with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Managing Halogenated Waste

Due to the bromine atom, all waste streams containing this compound must be treated as halogenated organic waste .[6][7]

  • Solid Waste: All contaminated consumables (gloves, weighing paper, paper towels, silica gel) must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste".

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and chromatography fractions, must be collected in a designated "Halogenated Organic Liquid Waste" container.[7]

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

DO NOT dispose of this chemical down the drain or in regular trash.[7] Follow all institutional and local regulations for hazardous waste disposal.

This guide provides a robust framework for handling this compound. By understanding the potential hazards and rigorously applying the hierarchy of controls, researchers can work safely while advancing scientific discovery. Always remember to supplement this guidance with a thorough, lab-specific risk assessment for your unique experimental conditions.

References

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • SAFETY D
  • Novel Chemicals with Unknown Hazards SOP.
  • HALOGENATED (ACYLAMINO)
  • Personal Protective Equipment (PPE). CHEMM.
  • Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians.
  • Chemical Risk Assessment and Regul
  • 5-broMo-4-chloro-1H-benzo[d]iMidazole - Safety D
  • Chemical Risk Assessment. Health and Safety Authority.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Safety Data Sheet - ETHYL BENZO
  • Reply to the Comment on “Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes”. ACS Omega.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • PPE and Safety for Chemical Handling.
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Evaluating Hazards and Assessing Risks in the Laboratory.
  • SAFETY DATA SHEET - ETHYL BENZO
  • Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes.
  • Waste handling in the organic chemistry lab.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Standard Operating Procedure for Novel Compounds and Investigational Drugs with limited safety d
  • SAFETY DATA SHEET - Ethyl benzo
  • The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.